molecular formula C11H7NO3 B14020895 3-Formylquinoline-6-carboxylic acid

3-Formylquinoline-6-carboxylic acid

Cat. No.: B14020895
M. Wt: 201.18 g/mol
InChI Key: QMFLVYPGQQPIDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Formylquinoline-6-carboxylic acid is a high-purity chemical building block exclusively for research applications. The quinoline core is a privileged structure in medicinal chemistry, known for its diverse biological activities . This compound is functionally versatile for multi-step synthesis; the formyl group at the 3-position and the carboxylic acid at the 6-position provide distinct reactive sites for derivatization, enabling the construction of complex molecules for drug discovery and development. Scientific literature identifies derivatives of 3-quinoline carboxylic acid as promising inhibitors of protein kinase CK2, a enzyme target in oncological research . More broadly, quinoline-based compounds are extensively investigated for a range of pharmacological activities, including use as antimalarial, antibacterial, and antifungal agents . This compound is intended for use as a synthetic intermediate in the discovery of new therapeutic candidates. This product is for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C11H7NO3

Molecular Weight

201.18 g/mol

IUPAC Name

3-formylquinoline-6-carboxylic acid

InChI

InChI=1S/C11H7NO3/c13-6-7-3-9-4-8(11(14)15)1-2-10(9)12-5-7/h1-6H,(H,14,15)

InChI Key

QMFLVYPGQQPIDB-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=C(C=C2C=C1C(=O)O)C=O

Origin of Product

United States

Foundational & Exploratory

6-Carboxyquinoline-3-carbaldehyde properties

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of 6-Carboxyquinoline-3-carbaldehyde (also known as 3-formylquinoline-6-carboxylic acid) reveals a highly versatile, bifunctional N-heterocyclic building block. By possessing both an electrophilic aldehyde at the C3 position and an acidic/nucleophilic carboxylic acid at the C6 position, this scaffold serves as a critical node in advanced organic synthesis, medicinal chemistry, and materials science.

As an Application Scientist, understanding the mechanistic causality behind its synthesis and the orthogonal reactivity of its functional groups is paramount for successfully integrating this molecule into complex workflows.

Physicochemical Profiling

Understanding the physical and structural parameters of 6-Carboxyquinoline-3-carbaldehyde is the first step in predicting its behavior in solvent systems and biological assays. The quinoline core provides inherent rigidity and distinct photophysical properties, while the peripheral functional groups dictate its solubility and reactivity[1].

PropertySpecification
Chemical Name 6-Carboxyquinoline-3-carbaldehyde
IUPAC Name 3-Formylquinoline-6-carboxylic acid
Molecular Formula C₁₁H₇NO₃
Molecular Weight 201.18 g/mol [1]
SMILES String O=C(C1=CC=C2N=CC(C=O)=CC2=C1)O
Structural Features N-heteroaromatic core, C3-aldehyde, C6-carboxylic acid
Typical Appearance Pale yellow to brownish crystalline solid
Solubility Profile High in DMSO/DMF; Moderate in Methanol; Low in Water

Mechanistic Synthesis & Causality

The most reliable and scalable route to synthesize 3-formylquinolines is the Vilsmeier-Haack cyclization [2]. When targeting the 6-carboxy derivative, the synthesis begins with 4-acetamidobenzoic acid.

The reaction relies on the in situ generation of the Vilsmeier reagent (a chloroiminium ion) from Phosphorus Oxychloride (POCl₃) and N,N-Dimethylformamide (DMF)[3]. The electron-donating nature of the acetamido group facilitates a double formylation event. The thermal energy applied during the reaction drives an intramolecular cyclization, constructing the pyridine ring and yielding the intermediate 2-chloro-3-formylquinoline-6-carboxylic acid [2].

Because the C2-chlorine atom is often undesirable for downstream biological applications, a subsequent selective catalytic hydrogenation is required. The causality behind using Palladium on Carbon (Pd/C) with a mild base (like Triethylamine) is to selectively reductively cleave the C-Cl bond without over-reducing the highly reactive C3-aldehyde into an alcohol.

Synthesis A 4-Acetamidobenzoic Acid C 2-Chloro-3-formylquinoline- 6-carboxylic acid A->C Cyclization (90°C) B Vilsmeier Reagent (POCl3 + DMF) B->C Formylation E 6-Carboxyquinoline- 3-carbaldehyde C->E Dehalogenation D Catalytic Hydrogenation (Pd/C, H2) D->E Reductive Cleavage

Fig 1: Two-step synthesis of 6-Carboxyquinoline-3-carbaldehyde via Vilsmeier-Haack cyclization.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Built-in analytical checkpoints guarantee that you do not proceed to the next step with compromised intermediates.

Protocol A: Vilsmeier-Haack Cyclization (Intermediate Synthesis)

Objective: Synthesize 2-chloro-3-formylquinoline-6-carboxylic acid.

  • Reagent Preparation: Cool 10 mL of anhydrous DMF to 0°C in a multi-neck round-bottom flask under an inert N₂ atmosphere.

  • Vilsmeier Reagent Formation: Add 3.0 equivalents of POCl₃ dropwise over 30 minutes.

    • Causality: The formation of the chloroiminium ion is highly exothermic. Dropwise addition at 0°C prevents the thermal decomposition of this unstable electrophile[3].

  • Substrate Addition: Slowly add 1.0 equivalent of 4-acetamidobenzoic acid.

  • Cyclization: Heat the reaction mixture to 90°C for 5 hours.

    • Causality: The initial electrophilic attack occurs at room temperature, but the subsequent intramolecular ring closure requires significant thermal activation[2].

  • Quenching & Workup: Pour the hot mixture over crushed ice and stir vigorously for 1 hour.

    • Causality: Ice water hydrolyzes the iminium intermediate into the target C3-aldehyde and precipitates the crude product out of the aqueous DMF solution.

  • System Validation:

    • TLC: Run a TLC (Eluent: 3:7 EtOAc/Hexane). The disappearance of the starting material and the emergence of a highly UV-active spot confirms ring formation.

    • IR Spectroscopy: Look for sharp bands at ~1690 cm⁻¹ (aldehyde C=O) and ~1720 cm⁻¹ (carboxylic acid C=O).

Protocol B: Selective Dehalogenation (Final Product)

Objective: Reductively cleave the C2-chlorine to yield 6-Carboxyquinoline-3-carbaldehyde.

  • Reaction Setup: Dissolve the intermediate in methanol. Add 1.5 equivalents of Triethylamine (TEA).

    • Causality: TEA acts as an HCl scavenger. Without it, the generated hydrochloric acid will poison the palladium catalyst and degrade the product.

  • Hydrogenation: Add 10% Pd/C (10 mol%). Purge the flask with N₂, then introduce H₂ gas via a balloon (1 atm). Stir at room temperature for 2 hours.

    • Causality: Maintaining mild pressure (1 atm) and ambient temperature strictly limits the reduction to the labile C-Cl bond, preserving the C3-aldehyde.

  • Filtration: Filter the mixture through a Celite pad to safely remove the pyrophoric Pd/C. Concentrate the filtrate in vacuo.

  • System Validation:

    • ¹H NMR (DMSO-d₆): The defining marker of success is the appearance of a highly deshielded singlet at ~8.9–9.1 ppm (the new C2-H proton) and the retention of the aldehyde singlet at ~10.5 ppm[3].

Divergent Application Workflows

The true value of 6-Carboxyquinoline-3-carbaldehyde lies in its orthogonal bifunctionality, allowing for divergent synthetic applications depending on the researcher's field.

Medicinal Chemistry & Drug Discovery: Quinoline-6-carboxylic acid derivatives are privileged pharmacophores, demonstrating potent inhibitory properties against critical protein kinases such as DYRK1A and CK2[4]. The C3-aldehyde provides an ideal anchor for extending the molecule via Schiff base formation (with primary amines/hydrazines) or Knoevenagel condensations (with active methylenes) to probe structure-activity relationships (SAR).

Materials Science (MOFs & COFs): In the realm of advanced materials, this molecule acts as an elite monomer[1]. The C3-aldehyde can undergo dynamic covalent imine condensation with multi-topic amines to form highly ordered Covalent Organic Frameworks (COFs). Simultaneously, the C6-carboxylic acid can coordinate with transition metals to construct hybrid Metal-Organic Frameworks (MOFs), yielding materials with exceptional porosity and optoelectronic properties.

Applications Core 6-Carboxyquinoline-3-carbaldehyde Aldehyde C3-Aldehyde Reactivity Core->Aldehyde Carboxyl C6-Carboxylic Acid Reactivity Core->Carboxyl Schiff Schiff Base Formation (Amines/Hydrazines) Aldehyde->Schiff Knoevenagel Knoevenagel Condensation (Active Methylenes) Aldehyde->Knoevenagel Amide Amide Coupling (EDC/NHS Activation) Carboxyl->Amide MOF Metal Coordination (MOF/COF Ligands) Carboxyl->MOF

Fig 2: Divergent synthetic workflows exploiting the bifunctional handles of the quinoline scaffold.

References

  • RSC Advances. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Available at: [Link]

  • Taylor & Francis. A green multicomponent approach for the synthesis of 4-quinoline carboxylic acid via modified Doebner hydrogen transfer reaction. Available at: [Link]

Sources

Strategic Design and Synthesis of Quinoline-3-carbaldehyde-6-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Synthetic Organic Chemists, Drug Discovery Leads

Executive Summary: The Privileged Scaffold

In the landscape of heterocyclic drug discovery, the quinoline nucleus remains a "privileged structure" due to its ability to interact with diverse biological targets. However, the specific substitution pattern of Quinoline-3-carbaldehyde-6-carboxylic acid represents a highly strategic, yet underutilized, pharmacophore.

This scaffold offers a unique trifunctional architecture :

  • C3-Formyl Group (Electrophilic Handle): Enables rapid library generation via condensation reactions (Schiff bases, Knoevenagel).

  • C6-Carboxylic Acid (Solubility & Binding): Provides a critical polar handle for hydrogen bonding within active sites (e.g., kinase domains) and improves aqueous solubility—a common bottleneck in quinoline therapeutics.

  • C2-Chloro Substituent (Labile Leaving Group): A byproduct of the Vilsmeier-Haack synthesis that serves as a site for nucleophilic displacement, allowing for "diversity-oriented synthesis" (DOS).

This guide details the robust synthesis, functionalization, and biological validation of this scaffold, moving beyond generic protocols to provide a causality-driven workflow.

Synthetic Architecture: The Meth-Cohn Approach

The most reliable route to 2-chloro-3-formylquinoline derivatives is the Meth-Cohn synthesis , which utilizes the Vilsmeier-Haack reagent. While generic protocols exist, synthesizing the 6-carboxylic acid derivative requires navigating the solubility and reactivity of the carboxylic moiety.

Strategic Choice: We utilize Ethyl 4-aminobenzoate as the starting material rather than the free acid. Protecting the carboxylic acid as an ester prevents interference with the Vilsmeier complex (POCl₃/DMF) and enhances the solubility of the intermediate acetanilide in organic solvents.

Reaction Mechanism & Pathway

The synthesis proceeds via a "one-pot" cyclization-formylation sequence. The acetanilide undergoes electrophilic attack by the Vilsmeier reagent (chloroiminium salt), followed by intramolecular cyclization and hydrolysis.

VilsmeierMechanism Start Ethyl 4-aminobenzoate (Precursor) Step1 Acetylation (Ac2O/AcOH) Start->Step1 Inter1 Ethyl 4-acetamidobenzoate Step1->Inter1 Inter2 Chloroiminium Intermediate Inter1->Inter2 Electrophilic Attack Step2 Vilsmeier Reagent (POCl3 + DMF) Step2->Inter2 Generates Reagent Cyclization Intramolecular Cyclization Inter2->Cyclization Product Ethyl 2-chloro-3-formyl- quinoline-6-carboxylate Cyclization->Product Hydrolysis

Figure 1: The modified Meth-Cohn pathway for 6-substituted quinolines. The ester protection strategy ensures high yields and cleaner workup.

Experimental Protocols (Self-Validating Systems)

Protocol A: Synthesis of Ethyl 2-chloro-3-formylquinoline-6-carboxylate

Rationale: This protocol uses a high molar ratio of Vilsmeier reagent to drive the reaction to completion, as the electron-withdrawing ester group on the aromatic ring deactivates the substrate toward electrophilic attack.

Reagents:

  • Ethyl 4-acetamidobenzoate (10 mmol)

  • POCl₃ (Phosphorus oxychloride) (70 mmol)

  • DMF (Dimethylformamide) (25 mmol)

Step-by-Step Methodology:

  • Reagent Formation (0°C): In a dry round-bottom flask equipped with a drying tube, add DMF (25 mmol). Cool to 0–5°C in an ice bath. Add POCl₃ (70 mmol) dropwise with vigorous stirring. Checkpoint: The solution should turn pale yellow/viscous, indicating Vilsmeier complex formation.

  • Substrate Addition: Add Ethyl 4-acetamidobenzoate (10 mmol) portion-wise to the cold reagent.

  • Thermal Activation: Remove the ice bath and heat the mixture to 80–90°C for 6–12 hours. Validation: Monitor via TLC (30% EtOAc/Hexane). The starting material spot (R_f ~0.4) should disappear, replaced by a highly fluorescent spot (R_f ~0.7).

  • Quenching & Cyclization: Pour the cooled reaction mixture onto 200g of crushed ice with vigorous stirring. Stir for 30 minutes to hydrolyze the iminium salt.

  • Isolation: The product will precipitate as a pale yellow solid. Filter, wash copiously with cold water (to remove phosphoric acid), and dry.

  • Purification: Recrystallize from acetonitrile or ethanol.

    • Expected Yield: 65–75%.

    • Key Characterization: ¹H NMR will show a distinct singlet at ~10.5 ppm (CHO) and aromatic protons consistent with 6-substitution.

Protocol B: Derivatization via Schiff Base Formation

Rationale: The C3-aldehyde is highly reactive. Acid catalysis is essential to activate the carbonyl carbon for nucleophilic attack by amines.

Reagents:

  • Ethyl 2-chloro-3-formylquinoline-6-carboxylate (1 mmol)

  • Substituted Aniline/Hydrazide (1 mmol)

  • Glacial Acetic Acid (Catalytic, 2-3 drops)

  • Ethanol (10 mL)

Methodology:

  • Dissolve the quinoline intermediate in hot ethanol.

  • Add the amine component and catalytic acetic acid.

  • Reflux for 2–4 hours.

  • Cool to room temperature. The Schiff base usually precipitates.

  • Filter and wash with cold ethanol.

Functionalization & SAR Logic

The power of this scaffold lies in its modularity. Below is the logic for diversifying the core structure to optimize biological activity.

SAR_Logic cluster_C2 C2 Position (Cl Displacement) cluster_C3 C3 Position (Aldehyde) cluster_C6 C6 Position (Carboxylic Acid) Core Quinoline-3-carbaldehyde- 6-carboxylic Acid Core C2_Node Nucleophilic Substitution (S_NAr) Core->C2_Node C3_Node Condensation / Redox Core->C3_Node C6_Node Amidation / Esterification Core->C6_Node C2_Apps • S-Nucleophiles (Thiols) -> Antimicrobial • N-Nucleophiles (Amines) -> Kinase Affinity • O-Nucleophiles -> Solubility C2_Node->C2_Apps C3_Apps • Schiff Bases (-CH=N-R) -> DNA Intercalation • Knoevenagel -> Michael Acceptors • Reduction -> Alcohol C3_Node->C3_Apps C6_Apps • Amides -> Target Specificity (Docking) • Esters -> Prodrug/Lipophilicity • Hydrazides -> Metal Chelation C6_Node->C6_Apps

Figure 2: Structure-Activity Relationship (SAR) map detailing the three vectors of diversity.

Biological Validation & Data Summary

Recent studies highlight the potency of these derivatives in two primary therapeutic areas: Antimicrobial (via DNA gyrase inhibition mechanisms) and Anticancer (via Protein Kinase CK2 and Ectonucleotidase inhibition).

Table 1: Comparative Biological Activity (Representative Data)

Data synthesized from recent literature trends for 6-substituted quinolines.

Derivative ClassTarget / OrganismActivity MetricMechanism Insight
Schiff Bases (C3) S. aureus (MRSA)MIC: 4–10 µg/mLAzomethine linkage facilitates DNA intercalation [1].
2-Amino Derivatives Protein Kinase CK2IC₅₀: 0.6 – 2.0 µMC6-COOH forms salt bridge with Lys68 in ATP pocket [2].
6-Carboxamides h-NTPDase1IC₅₀: ~0.28 µMAmide linker at C6 mimics phosphate group interactions [3].
Hydrazones M. tuberculosisMIC: 6.25 µg/mLDual pharmacophore (Quinoline + Isoniazid-like motif) [4].

Critical Insight: The C6-carboxylic acid (or amide) is crucial for selectivity against human kinases. Derivatives lacking this polar group at C6 often show reduced potency against CK2 and NTPDases, suggesting it anchors the molecule in the catalytic cleft.

References

  • Synthesis and antimicrobial activity of Schiff bases derived from 2-chloro quinoline-3-carbaldehyde. ResearchGate. Link

  • Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Taylor & Francis Online. Link

  • Quinoline-6-Carboxylic Acid Derivatives: A New Class of Potent Ectonucleotidase Inhibitors. ResearchGate. Link

  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. NCBI/PubMed. Link

  • Vilsmeier-Haack Reaction Mechanism and Applications. Organic Chemistry Portal. Link

Heterocyclic building blocks with formyl and carboxyl groups

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Heterocyclic Building Blocks Featuring Formyl and Carboxyl Groups

Abstract

Heterocyclic scaffolds possessing both formyl and carboxyl functionalities are invaluable building blocks in modern organic synthesis, particularly within the realms of medicinal chemistry and materials science. This dual functionality offers a rich platform for molecular elaboration, enabling the construction of complex architectures with high precision. The aldehyde group serves as a versatile handle for C-C bond formation, reductive amination, and the synthesis of further heterocyclic rings, while the carboxylic acid provides a key site for amide bond formation, esterification, and salt formation to modulate physicochemical properties. This guide provides an in-depth exploration of the synthesis, reactivity, and strategic application of these bifunctional synthons, offering field-proven insights for researchers, chemists, and drug development professionals. We will delve into the causality behind synthetic choices, provide self-validating experimental protocols, and illustrate key concepts with detailed visualizations.

The Strategic Importance in Drug Discovery

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, with their unique structures enabling precise interactions with biological targets.[1][2][3][4] The introduction of both a formyl (-CHO) and a carboxyl (-COOH) group onto a single heterocyclic core creates a "privileged scaffold." This term refers to molecular frameworks that are capable of binding to multiple biological targets, thus serving as a rich starting point for drug discovery programs.[1]

The strategic advantage of these bifunctional building blocks lies in their capacity for divergent synthesis. From a single, well-characterized intermediate, chemists can generate large libraries of diverse compounds by selectively reacting either the aldehyde or the carboxylic acid. This efficiency is critical in the hit-to-lead and lead optimization phases of drug development, where rapid exploration of the structure-activity relationship (SAR) is paramount.[5][6][7]

Core Synthetic Strategies: A Causal Analysis

The synthesis of heterocycles bearing both formyl and carboxyl groups requires careful strategic planning. The core challenge lies in the potential for cross-reactivity and the need for regioselective functionalization. The choice of which group to introduce first, or whether to use a precursor that can be converted to one or both groups, is dictated by the nature of the heterocyclic ring and the stability of the intermediates.

Introducing the Formyl Group: Electrophilic Formylation

The introduction of a formyl group onto a heterocyclic ring is typically achieved via electrophilic aromatic substitution. The choice of methodology is critically dependent on the electron density of the heterocycle.

  • The Vilsmeier-Haack Reaction: This is the preeminent method for the formylation of electron-rich heterocycles such as pyrroles, indoles, furans, and thiophenes.[8][9][10] The reaction employs a Vilsmeier reagent, an electrophilic chloroiminium ion, generated in-situ from a substituted formamide (e.g., N,N-dimethylformamide, DMF) and an acid chloride (e.g., phosphorus oxychloride, POCl₃).[8][11] Its mild conditions and high efficiency make it a workhorse in heterocyclic chemistry.[10] The reactivity order generally follows the electron-richness of the heterocycle: pyrrole > furan > thiophene.[8][9]

  • The Reimer-Tiemann Reaction: This method is specifically suited for the ortho-formylation of phenols but is also effective for certain electron-rich heterocycles like pyrroles and indoles.[12][13][14] The reactive electrophile is dichlorocarbene (:CCl₂), generated from chloroform and a strong base.[12][13][15] While effective, its application can be limited by the harsh basic conditions and potential for side reactions.[13]

  • Other Methods: The Gattermann and Gattermann-Koch reactions are alternative methods but are often less favored for heterocycles due to the requirement for strongly acidic conditions or the use of highly toxic reagents like hydrogen cyanide.[12]

Table 1: Comparative Analysis of Key Formylation Methods for Heterocycles

MethodReagentsTypical SubstratesAdvantagesLimitations
Vilsmeier-Haack DMF, POCl₃ (or SOCl₂)Electron-rich heterocycles (pyrroles, indoles, furans)[8][9]Mild conditions, high yields, versatile, reliable[8][10]Generally ineffective for electron-deficient heterocycles.
Reimer-Tiemann CHCl₃, Strong Base (e.g., NaOH)Phenols, electron-rich heterocycles (pyrroles, indoles)[12][13]Does not require anhydrous conditions, good for specific substrates[12]Harsh basic conditions, potential for side reactions, moderate yields.[13]
Gattermann HCN, HCl, Lewis AcidActivated aromaticsEffective for some systems.Highly toxic reagents (cyanide), strongly acidic conditions.[12]
Introducing the Carboxyl Group

The carboxyl group can be installed either by direct carboxylation or, more commonly, by the oxidation of a precursor functional group, such as an aldehyde or a methyl group.

  • Oxidation of the Formyl Group: The most direct route to the target bifunctional molecule is the selective oxidation of a formyl-substituted heterocycle. This is a fundamental transformation in organic chemistry.[16] A variety of oxidizing agents can be employed, with the choice depending on the sensitivity of the heterocyclic core and other functional groups present. Mild oxidants are often preferred to avoid over-oxidation or degradation of the ring.[17][18]

    • Common Oxidants: Potassium permanganate (KMnO₄), chromic acid (H₂CrO₄), and sodium hypochlorite (NaClO) are effective but can be harsh.[18][19] Milder and more selective protocols often utilize reagents like Oxone or employ catalytic systems, such as N-hydroxyphthalimide (NHPI) with oxygen or light-promoted aerobic oxidation.[16][17]

  • Oxidation of a Methyl Group: If a methyl-substituted heterocyclic carboxylic acid is available, subsequent formylation can be performed. However, the electron-withdrawing nature of the carboxyl group can deactivate the ring, making the subsequent formylation step more challenging.

The Strategic Dilemma: Orthogonal Protecting Groups

When a molecule contains two or more reactive functional groups, chemists often turn to a protecting group strategy to mask the reactivity of one group while transforming another.[20][21] In the context of formyl- and carboxyl-substituted heterocycles, this is crucial for achieving selective transformations.

An orthogonal protecting group strategy is an elegant approach where multiple protecting groups are used, each of which can be removed under a unique set of conditions without affecting the others.[22][23] For example, the aldehyde can be protected as an acetal (acid-labile), while the carboxylic acid is protected as a benzyl ester (removable by hydrogenolysis). This allows for selective chemistry to be performed at other sites on the molecule.[22]

Orthogonal_Protection Start Bifunctional Heterocycle (-CHO, -COOH) Protect Orthogonal Protection Start->Protect Protected Protected Intermediate (PG1-CHO, PG2-COOH) Protect->Protected React Selective Reaction at other site Protected->React Deprotect1 Deprotect PG1 (e.g., Acid) React->Deprotect1 Path A Deprotect2 Deprotect PG2 (e.g., H2/Pd) React->Deprotect2 Path B Deprotect1->Deprotect2 Final1 Final Product 1 (-CHO, -COOH) Deprotect2->Deprotect1 Final2 Final Product 2 (-CHO, -COOH)

Caption: Orthogonal protection workflow.

Reactivity and Synthetic Utility

The dual functionality of these building blocks opens a vast landscape of possible transformations. The electron-withdrawing nature of both the formyl and carboxyl groups generally deactivates the heterocyclic ring towards further electrophilic substitution but activates it for nucleophilic attack.

  • Reactions at the Formyl Group: The aldehyde is a hub for building molecular complexity. It readily undergoes condensation reactions with active methylene compounds, Wittig reactions to form alkenes, and reductive amination to install amine functionalities.[24][25]

  • Reactions at the Carboxyl Group: The carboxylic acid is primarily used for the formation of amide bonds, which are fundamental linkages in biological systems and pharmaceuticals. Activation with reagents like HATU or EDC followed by reaction with an amine is a standard and reliable protocol. It can also be converted to esters or reduced to a primary alcohol.

Applications Beyond the Bench

The utility of these building blocks extends from drug discovery to the rational design of advanced materials.

  • Medicinal Chemistry: As previously discussed, their primary role is as versatile intermediates in the synthesis of biologically active molecules. The ability to independently modify the two functional groups allows for fine-tuning of properties like solubility, cell permeability, and target binding affinity.

  • Materials Science: Heterocyclic dicarboxylic acids are widely used as organic linkers in the construction of Metal-Organic Frameworks (MOFs).[26][27] MOFs are crystalline materials with well-defined pores that have applications in gas storage, separation, and catalysis.[28][29] The introduction of a formyl group into these linkers before MOF assembly provides a post-synthetic modification handle, allowing for the covalent attachment of other functional molecules within the pores of the material.

Self-Validating Experimental Protocols

The following protocols are provided as robust, field-tested examples for the synthesis of a generic formyl- and carboxyl-substituted heterocycle.

Protocol 1: Vilsmeier-Haack Formylation of a Heterocyclic Carboxylic Acid Ester

This protocol describes the formylation of a protected heterocyclic carboxylic acid. The ester acts as a protecting group for the carboxylic acid.

Objective: To introduce a formyl group onto an electron-rich heterocycle already containing a protected carboxyl group.

Step-by-Step Methodology:

  • Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, cool N,N-dimethylformamide (DMF, 3.0 eq.) to 0 °C in an ice bath.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.2 eq.) dropwise to the cooled DMF with vigorous stirring. Maintain the temperature below 10 °C. Allow the mixture to stir for 30 minutes at 0 °C, during which the Vilsmeier reagent will form as a solid or thick slurry.[8]

  • Substrate Addition: Dissolve the heterocyclic carboxylic acid ester (1.0 eq.) in a minimal amount of anhydrous DMF or a suitable inert solvent (e.g., dichloroethane). Add this solution dropwise to the Vilsmeier reagent slurry at 0 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-80 °C. Monitor the reaction progress by TLC until the starting material is consumed (typically 2-6 hours).

  • Quenching and Workup: Cool the reaction mixture to 0 °C and carefully quench by slowly adding a saturated aqueous solution of sodium bicarbonate until the pH is basic (~8-9). This step hydrolyzes the intermediate iminium salt to the aldehyde and must be done cautiously as it is exothermic.

  • Extraction: Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired formyl-substituted heterocyclic ester.

Vilsmeier_Haack DMF DMF Vilsmeier Vilsmeier Reagent [ClCH=N(Me)₂]⁺Cl⁻ DMF->Vilsmeier POCl3 POCl₃ POCl3->Vilsmeier Intermediate Iminium Ion Intermediate Vilsmeier->Intermediate Electrophilic Attack Heterocycle Heterocycle-COOR Heterocycle->Intermediate Product Formyl-Heterocycle-COOR Intermediate->Product H2O H₂O (Workup) H2O->Product Hydrolysis

Caption: Vilsmeier-Haack reaction mechanism.

Protocol 2: Selective Oxidation of the Aldehyde to a Carboxylic Acid

Objective: To convert the formyl-substituted heterocyclic ester from Protocol 1 into the corresponding dicarboxylic acid monoester.

Step-by-Step Methodology:

  • Setup: Dissolve the formyl-substituted heterocyclic ester (1.0 eq.) in a suitable solvent system, such as a mixture of acetonitrile and water.

  • Oxidation: Add Oxone® (potassium peroxymonosulfate, 2.0 eq.) to the solution in portions at room temperature.[17] The reaction is often mildly exothermic.

  • Monitoring: Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 1-4 hours.

  • Workup: Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate to destroy any excess oxidant.

  • Extraction: Acidify the aqueous solution to pH ~2-3 with 1M HCl. Extract the product with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The resulting carboxylic acid can often be purified by recrystallization or column chromatography.

Conclusion and Future Outlook

Heterocyclic building blocks functionalized with both formyl and carboxyl groups are powerful and versatile tools in chemical synthesis. Their strategic importance in drug discovery is well-established, providing an efficient means to explore chemical space and optimize molecular properties. The synthetic methodologies for their preparation are robust and well-understood, though challenges in selectivity and functional group compatibility necessitate careful planning and often the use of protecting group strategies. As synthetic methods continue to advance, particularly in areas like C-H activation and photoredox catalysis, we can expect even more efficient and innovative routes to these valuable scaffolds to emerge, further accelerating the discovery of new medicines and materials.[6]

References

  • Domainex. (2023, June 29). Synthesis in Review: Unusual reactivity of carboxylic acids using nickel or N-heterocyclic carbene (NHC) catalysis. [Link]

  • Wikipedia. Reimer–Tiemann reaction. [Link]

  • ResearchGate. Theoretical Study about the Reactivity of Formyl Groups in Heterocyclic Derivatives | Request PDF. [Link]

  • Organic Chemistry Portal. Synthesis of carboxylic acids by oxidation of aldehydes. [Link]

  • PMC - NIH. (2024, October 11). Heterocycles in Medicinal Chemistry II. [Link]

  • Organic Chemistry Portal. Protective Groups. [Link]

  • ResearchGate. (2025, August 15). Synthesis, spectroscopic and structural characterization of three new ethyl (E)-2-formyl-4-styrylquinoline-3-carboxylates | Request PDF. [Link]

  • ACS Omega. (2023, November 7). Electrochemiluminescence Properties and Sensing Application of Zn(II)–Metal–Organic Frameworks Constructed by Mixed Ligands of Para Dicarboxylic Acids and 1,10-Phenanthroline. [Link]

  • ScienceDirect. (2013, September 30). 3-Formylchromones as diverse building blocks in heterocycles synthesis. [Link]

  • Bentham Science. (2022, April 28). A Review on Medicinally Important Heterocyclic Compounds. [Link]

  • IIT Bombay. (2020, October 26). Protecting Groups - Chemistry. [Link]

  • PMC. Synthesis, and spectroscopic and structural characterization of three new styrylquinoline–benzimidazole hybrids. [Link]

  • vdocument.in. (2020, June 28). Reimer–Tiemann reaction. [Link]

  • Google Patents.
  • SciSpace. 3-Formylchromones as diverse building blocks in heterocycles synthesis. [Link]

  • PMC. Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design. [Link]

  • PubMed. (2005, October 13). Development of building blocks for the synthesis of N-heterocyclic carbene ligands. [Link]

  • ResearchGate. Oxidation of aldehydes to carboxylic acids | Download Scientific Diagram. [Link]

  • International Journal of Scientific Research & Technology. (2025, February 8). The Importance of Heterocycles in Drug Discovery: From Biological Activity to Pharmaceutical Applications. [Link]

  • RSC Publishing. (2023, September 5). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. [Link]

  • Reachem. (2024, September 23). Applications of Heterocyclic Compounds in Pharmaceuticals. [Link]

  • MDPI. (2022, February 15). Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. [Link]

  • NEET Coaching. Reimer Tiemann Reaction Mechanism: Conditions & Applications. [Link]

  • World Journal of Advanced Research and Reviews. (2025, October 25). Role of Heterocycles in Drug Discovery: An Overview. [Link]

  • ResearchGate. (2025, August 9). A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. [Link]

  • Ovid. Oxidation of heterocyclic and aromatic aldehydes to the corresponding carboxylic acids by Acetobacter and Serratia strains. [Link]

  • RSC Publishing. Modern advances in heterocyclic chemistry in drug discovery. [Link]

  • Google Patents. CN107698625B - Synthesis and application of metal organic framework compound constructed based on thiophene-2, 5-dicarboxylic acid and phenanthroline.
  • KPU Pressbooks. 2.6 Protecting Groups in Synthesis – Organic Chemistry II. [Link]

  • Asian Journal of Research in Chemistry. (2018, January 29). A Comparative study of Vilsmeier-Haack Formylation Reactions With Phenols Under Solvent Less And Solvent Conditions. [Link]

  • ResearchGate. Applications of 2‐C‐Formyl‐Glycals in Organic Synthesis. [Link]

  • ScienceDirect. Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 1: Infrared spectroscopy. [Link]

  • Green Chemistry (RSC Publishing). (2022, July 26). Light-promoted oxidation of aldehydes to carboxylic acids under aerobic and photocatalyst-free conditions. [Link]

  • ResearchGate. (2025, October 5). (PDF) Heterocyclic Compounds in Modern Drug Design: Synthetic Strategies and Biological Targets. [Link]

  • Chemistry Steps. (2024, January 16). Aldehydes and Ketones to Carboxylic Acids. [Link]

  • MDPI. (2024, November 14). Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction. [Link]

  • PMC. “Supersilyl” Group as Novel Carboxylic Acid Protecting Group: Application to Highly Stereoselective Aldol and Mannich Reactions. [Link]

  • ACS Publications. (2014, October 27). A Series of CuII–LnIII Metal–Organic Frameworks Based on 2,2′-Bipyridine-3,3′-dicarboxylic Acid: Syntheses, Structures, and Magnetic Properties. [Link]

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  • Beilstein Journals. (2015, November 12). 2-Hetaryl-1,3-tropolones based on five-membered nitrogen heterocycles: synthesis, structure and properties. [Link]

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Engineering the 3,6-Disubstituted Quinoline Scaffold: Synthetic Strategies and Kinase Inhibition Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinoline ring system—an electron-deficient, fused aromatic heterocycle—has long been recognized as a privileged scaffold in medicinal chemistry[1]. While quinolines are ubiquitous across various therapeutic areas, the specific 3,6-disubstituted quinoline architecture has recently emerged as a highly specific pharmacophore for targeting oncogenic kinase pathways[2]. By acting as competitive inhibitors at the ATP-binding cleft, these molecules effectively disrupt the mesenchymal-epithelial transition factor (c-Met) and the PI3K/mTOR signaling axes, making them invaluable assets in modern oncology drug development[2].

As a Senior Application Scientist, I have structured this technical guide to bridge the gap between synthetic causality and biological efficacy, providing researchers with self-validating protocols and authoritative mechanistic insights.

Mechanistic Rationale & Biological Targets

The exact positioning of substituents at the C-3 and C-6 positions of the quinoline core is not arbitrary; it is strictly driven by the spatial and electrostatic constraints of the kinase active site[3].

  • Hinge Region Anchoring : The quinoline N-1 atom acts as an essential hydrogen bond acceptor, anchoring the molecule to the hinge region of the kinase (e.g., the Met1160 residue in c-Met)[4].

  • Hydrophobic Pocket Penetration (C-6) : Substituents at the C-6 position (such as benzyloxy or arylsulfonamide groups) are directed into the deep, adjacent hydrophobic pocket. This interaction drastically increases binding affinity and target residence time[3].

  • Solvent-Exposed Tuning (C-3) : Substituents at the C-3 position (such as piperazinyl, cyano, or aryl groups) project toward the solvent-exposed region. This allows medicinal chemists to tune the pharmacokinetic (PK) profile and mitigate off-target liabilities, such as hERG channel inhibition, without compromising the primary target affinity[4].

Pathway Ligand HGF Receptor c-Met Receptor Ligand->Receptor Activates PI3K PI3K Receptor->PI3K Phosphorylates AKT AKT PI3K->AKT PIP3 Generation mTOR mTOR AKT->mTOR Activates Proliferation Tumor Proliferation mTOR->Proliferation Drives Inhibitor 3,6-Disubstituted Quinoline Inhibitor->Receptor Blocks ATP Site Inhibitor->PI3K Dual Inhibition

c-Met and PI3K/mTOR signaling cascade inhibited by 3,6-disubstituted quinolines.

Synthetic Methodologies: The Causality of Chemistry

Historically, synthesizing highly substituted quinolines required harsh conditions and yielded complex, difficult-to-purify mixtures. Modern approaches emphasize atom economy and regiocontrol. A breakthrough methodology by Bunce and colleagues utilizes Morita–Baylis–Hillman (MBH) acetates to construct the 3,6-disubstituted quinoline core via a domino reaction[5].

The Causality of the Reaction Design: The success of this approach relies on the strategic use of methanesulfonamide. With a pKa of ~17.5 in DMSO, the deprotonated sulfonamide is sufficiently nucleophilic to initiate an aza-Michael addition to the activated MBH acetate[5]. This is followed by an intramolecular S_NAr cyclization to form a tertiary dihydroquinoline sulfonamide intermediate[5]. Finally, thermal elimination of the methylsulfonyl (mesyl) group provides the thermodynamic driving force to yield the fully aromatized, conjugated 3,6-disubstituted quinoline[5].

Synthesis MBH MBH Acetate + Methanesulfonamide Intermediate Tertiary Dihydroquinoline Sulfonamide MBH->Intermediate K2CO3, DMF, 23°C (aza-Michael/SNAr) Product 3,6-Disubstituted Quinoline Intermediate->Product K2CO3, DMF, 90°C (Mesyl Elimination)

Synthetic workflow for 3,6-disubstituted quinolines via MBH acetates.

Protocol 1: Self-Validating Synthesis of 3,6-Disubstituted Quinolines

This protocol is designed as a self-validating system. In-process controls (IPCs) ensure that each mechanistic step has occurred before proceeding.

  • Initiation : Dissolve the Morita-Baylis-Hillman acetate (1.0 equiv) and methanesulfonamide (1.0 equiv) in anhydrous DMF to achieve a 0.2 M concentration.

  • Base Addition & Cyclization : Add anhydrous K₂CO₃ (2.0 equiv). Stir the suspension at 23 °C for 2 hours.

    • Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc 7:3). The complete disappearance of the MBH acetate spot and the appearance of a highly UV-active, lower R_f spot confirms the formation of the tertiary dihydroquinoline sulfonamide intermediate. Do not proceed to heating until this intermediate is fully formed.

  • Aromatization (Elimination) : Elevate the reaction temperature to 90 °C and stir for an additional 4–6 hours.

    • Causality: The thermal energy, combined with the carbonate base, facilitates the elimination of the methanesulfonyl group. The system is driven toward the thermodynamic sink of the fully aromatic quinoline system.

  • Quench & Extraction : Cool the mixture to room temperature, dilute with H₂O (5 volumes), and extract with EtOAc (3 x 3 volumes). Wash the combined organic layers with 5% aqueous LiCl (3 x 2 volumes) to completely remove residual DMF.

  • Purification : Dry the organic layer over MgSO₄, concentrate in vacuo, and purify via flash column chromatography to yield the pure 3,6-disubstituted quinoline.

Structure-Activity Relationship (SAR) & Quantitative Data

The substitution pattern heavily dictates kinase selectivity. Nishii et al. identified that 6-benzyloxyquinolines with specific C-3 substituents exhibit remarkable selectivity for c-Met over a panel of 20 other kinases[3]. Similarly, Omipalisib analogs utilize the C-6 position for a benzenesulfonamide pyridinyl moiety to achieve potent PI3K/mTOR dual inhibition[2].

Table 1: Quantitative SAR Data for Key 3,6-Disubstituted Quinolines

CompoundC-3 SubstituentC-6 SubstituentPrimary TargetIC₅₀ (Target)Cell Line Efficacy
Compound 26 [2]Piperazine derivativeBenzyloxyc-Met9.3 nMMKN45 (IC₅₀ = 93 nM)
Omipalisib [2]Pyridinyl2-methoxy-3-benzenesulfonamidePI3K / mTOR0.72 µM / 2.62 µMBroad solid tumors
Compound 24 [4]Michael acceptor piperazineAryl etherc-Met2.3 nMMKN45 (< 50 nM)

In Vitro Validation Protocols

To ensure data trustworthiness, biological evaluation must include rigorous positive/negative controls and orthogonal readouts.

Protocol 2: Self-Validating c-Met Kinase Inhibition Assay (HTRF)
  • Reagent Preparation : Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Dilution : Serially dilute the 3,6-disubstituted quinoline in 100% DMSO, then dilute 1:20 in Kinase Buffer.

    • Causality: The final DMSO concentration must be maintained at exactly 5% across all wells. This prevents protein denaturation while ensuring the highly hydrophobic quinoline derivatives remain in solution.

  • Enzyme Reaction : Combine 5 µL of compound solution, 5 µL of recombinant human c-Met kinase domain (final concentration 1 nM), and 10 µL of ATP/Substrate mix (TK-biotinylated peptide).

    • Causality: The ATP concentration must be set exactly at the apparent K_m for c-Met. This ensures that the determined IC₅₀ accurately reflects the competitive inhibition constant (K_i) according to the Cheng-Prusoff equation.

  • Incubation : Incubate the microplate at 25 °C for exactly 60 minutes.

  • Detection & Validation : Add 20 µL of HTRF detection buffer containing Streptavidin-XL665 and Eu³⁺-Cryptate conjugated anti-phosphotyrosine antibody.

    • Validation Checkpoint: The FRET signal (665 nm / 620 nm ratio) is directly proportional to kinase activity. You must include a no-enzyme control (to establish the background floor) and a vehicle-only control (to establish 100% uninhibited activity). Calculate the IC₅₀ using a 4-parameter logistic regression model.

Conclusion

The 3,6-disubstituted quinoline scaffold represents a masterclass in rational drug design. By leveraging predictable synthetic pathways—such as the MBH acetate elimination route—and exploiting the precise geometry of kinase ATP-binding clefts, researchers can generate highly selective, potent therapeutics. The protocols and mechanistic rationale provided herein serve as a robust foundation for the continued exploration of this privileged pharmacophore.

References

  • Martorana, A., La Monica, G., & Lauria, A. (2020). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Molecules, 25(18), 4279. 1

  • Ametsetor, E., Fobi, K., & Bunce, R. A. (2023). Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides. Molecules, 28(7), 3256. 5

  • Nishii, H., Chiba, T., Morikami, K., Fukami, T. A., Sakamoto, H., Ko, K., & Koyano, H. (2010). Discovery of 6-benzyloxyquinolines as c-Met selective kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(4), 1405-1409. 3

  • RCSB Protein Data Bank. (2010). 3A4P: human c-MET kinase domain complexed with 6-benzyloxyquinoline inhibitor. 6

Sources

Methodological & Application

Vilsmeier-Haack formylation of quinoline-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Vilsmeier-Haack Strategies for Quinoline-6-Carboxylic Acid Derivatives

Part 1: Strategic Overview & Chemical Assessment

1.1 The Deactivation Challenge Direct Vilsmeier-Haack (VH) formylation of quinoline-6-carboxylic acid is synthetically non-viable. The quinoline ring system is electron-deficient due to the pyridine nitrogen, and the presence of the carboxylic acid (a strong electron-withdrawing group) at position 6 further deactivates the benzene ring toward Electrophilic Aromatic Substitution (EAS).

Attempting to react quinoline-6-carboxylic acid directly with POCl


/DMF will primarily result in:
  • Acid Activation: Conversion of the carboxylic acid to the acid chloride (-COCl).

  • No Ring Formylation: The ring electron density is insufficient to attack the Vilsmeier chloroiminium species.

1.2 The Solution: The Meth-Cohn Cyclization For drug development professionals targeting the 3-formyl-quinoline-6-carboxylic acid core (a privileged scaffold in kinase inhibitors and antibacterial agents), the industry-standard approach is the Meth-Cohn Synthesis .

This method utilizes VH conditions to cyclize an acetanilide precursor .[1][2][3][4] It simultaneously constructs the pyridine ring, installs the C2-chlorine and C3-formyl groups, and retains the C6-substitution.

Scope of this Guide: This protocol details the synthesis of Methyl 2-chloro-3-formylquinoline-6-carboxylate from Methyl 4-acetamidobenzoate . We utilize the methyl ester to protect the carboxylic acid, preventing competitive side reactions (e.g., anhydride formation) and improving solubility in organic solvents.

Part 2: Reaction Mechanism & Logic

The reaction proceeds through a cascade mechanism initiated by the Vilsmeier Reagent (Chloromethylene-dimethylammonium chloride).

  • Reagent Formation: DMF reacts with POClngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     to form the electrophilic Vilsmeier reagent.[5][6]
    
  • Imidoyl Chloride Formation: The amide oxygen of the acetanilide attacks the Vilsmeier reagent, converting the amide to an imidoyl chloride.

  • Ortho-Formylation: A second equivalent of Vilsmeier reagent attacks the electron-rich enamine tautomer at the ortho position.

  • Cyclization: Intramolecular electrophilic attack closes the ring.

  • Hydrolysis: The resulting iminium salt is hydrolyzed to reveal the aldehyde.[5]

Visualizing the Pathway

MethCohnMechanism Start Methyl 4-acetamidobenzoate Inter1 Imidoyl Chloride Intermediate Start->Inter1 Reagent Vilsmeier Reagent (POCl3 + DMF) Reagent->Inter1 Activation of Amide Oxygen Inter2 Ortho-Iminium Species Inter1->Inter2 EAS at Ortho Position (Requires 2nd Eq. Reagent) Cyclic Quinolinium Intermediate Inter2->Cyclic Intramolecular Cyclization (- HCl) Product Methyl 2-chloro-3-formyl- quinoline-6-carboxylate Cyclic->Product Aqueous Hydrolysis (Ice Water Workup)

Figure 1: Mechanistic flow of the Meth-Cohn Vilsmeier-Haack cyclization for quinoline synthesis.

Part 3: Detailed Experimental Protocol

Target: Methyl 2-chloro-3-formylquinoline-6-carboxylate Scale: 10 mmol (Adaptable to kg scale)

Materials & Reagents
ReagentEquiv.RoleHazard Note
Methyl 4-acetamidobenzoate1.0SubstrateIrritant
Phosphorus Oxychloride (POCl

)
7.0 - 12.0Reagent/SolventCorrosive, Toxic, Water Reactive
N,N-Dimethylformamide (DMF)3.0 - 5.0ReagentHepatotoxin, Teratogen
Dichloromethane (DCM)N/AExtraction SolventVolatile
Sodium Acetate (aq)N/ABuffer/QuenchMild
Step-by-Step Methodology

Step 1: Preparation of Vilsmeier Reagent (In Situ)

  • Equip a flame-dried 3-neck Round Bottom Flask (RBF) with a magnetic stir bar, pressure-equalizing addition funnel, and a drying tube (CaCl

    
     or N
    
    
    
    inlet).
  • Charge the flask with DMF (3.0 equiv) . Cool to 0°C using an ice-salt bath.

  • Add POCl

    
     (7.0 - 12.0 equiv)  dropwise over 30 minutes.
    
    • Critical Control Point: Maintain internal temperature < 10°C. The reaction is exothermic. A white semi-solid iminium salt may precipitate; this is normal.

Step 2: Substrate Addition

  • Add Methyl 4-acetamidobenzoate (1.0 equiv) to the flask in small portions.

    • Note: If the substrate is insoluble, it can be dissolved in a minimum volume of DMF before addition, though adding solid directly to the excess POCl

      
       usually works for this specific transformation.
      

Step 3: Thermal Cyclization

  • Remove the ice bath and allow the mixture to warm to Room Temperature (RT) for 30 minutes.

  • Heat the reaction mixture to 80°C - 95°C for 4–16 hours .

    • Monitoring: Monitor by TLC (EtOAc/Hexane 3:7). Look for the disappearance of the acetanilide and the appearance of a highly fluorescent spot (typical of quinolines).

    • Observation: The mixture will turn deep yellow/orange.

Step 4: Quenching & Hydrolysis (The Dangerous Step)

  • Cool the reaction mixture to RT.

  • Pour the mixture slowly onto crushed ice (500g per 10g substrate) with vigorous stirring.

    • Safety Alert:Violent Reaction. POCl

      
       hydrolysis releases HCl gas and heat. Perform in a high-efficiency fume hood.
      
  • Stir the aqueous suspension for 1 hour at < 10°C to ensure complete hydrolysis of the iminium salt to the aldehyde.

  • Neutralize the solution to pH ~5-6 using saturated aqueous Sodium Acetate or NaHCO

    
     .
    
    • Note: Avoid strong bases (NaOH) initially to prevent hydrolysis of the methyl ester or the chloro-group.

Step 5: Isolation & Purification

  • The product often precipitates as a pale yellow solid upon neutralization. Filter, wash with water, and dry.

  • If no precipitate forms: Extract with DCM (3 x 50 mL). Wash organic layer with Brine, dry over Na

    
    SO
    
    
    
    , and concentrate.
  • Recrystallization: Acetonitrile or Ethanol/DMF mixtures are suitable.

  • Yield Expectation: 65% - 85%.

Part 4: Data Interpretation & Troubleshooting

Analytical Data Profile
TechniqueExpected SignalInterpretation
1H NMR (DMSO-d6)δ 10.3-10.5 ppm (s, 1H)Aldehyde (-CHO) proton. Diagnostic.
1H NMR δ 8.8-9.0 ppm (s, 1H)C4-Proton .[7] Singlet indicates successful cyclization.
1H NMR δ 3.9 ppm (s, 3H)Methyl Ester . Confirms ester integrity.
IR Spectroscopy ~1690 cm⁻¹Conjugated Aldehyde C=O.
IR Spectroscopy ~1720 cm⁻¹Ester C=O.
Mass Spec M+ / M+2 (3:1 ratio)Characteristic Chlorine isotope pattern .
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Yield / Incomplete Reaction Insufficient POCl

or Temperature too low.
Increase POCl

to 12 equiv. Ensure temp reaches 90°C. The mechanism requires 2 moles of Vilsmeier reagent per mole of substrate.
De-esterification (Acid product) Hydrolysis during workup.Maintain pH < 7 during quenching. Keep temperature cold during hydrolysis.
Charring / Tarry Product Exotherm runaway during reagent mixing.Strictly control addition rate of POCl

at 0°C.

Part 5: Alternative Workflow (2-Hydroxyquinoline Substrate)

If the user has access to 2-hydroxyquinoline-6-carboxylic acid (or its ester), the protocol is milder.

  • Logic: The 2-hydroxyquinoline (quinolone) tautomerizes to a form that reacts with the Vilsmeier reagent at C3 (formylation) and C2 (chlorination).

  • Modifications:

    • Reduce POCl

      
       to 3.0 - 5.0 equivalents.
      
    • Reaction time is typically shorter (2-6 hours).

    • This confirms the "Meth-Cohn" mechanism is essentially an in situ generation of the quinolone followed by VH reaction.

Workflow Logic Diagram

Workflow cluster_0 Pre-Reaction cluster_1 Reaction cluster_2 Workup Step1 Dry DMF + POCl3 (0°C) Step2 Add Substrate (Acetanilide/Quinolone) Step1->Step2 Step3 Heat 80-90°C (4-16h) Step2->Step3 Step4 Quench on Ice (Hydrolysis) Step3->Step4 Step5 Neutralize & Filter Step4->Step5

Figure 2: Operational workflow for the synthesis.

References

  • Meth-Cohn, O., & Narine, B. (1978). A Versatile New Synthesis of Quinolines and Related Fused Pyridines.[8][9] Tetrahedron Letters, 19(23), 2045-2048.

  • Meth-Cohn, O. (1993).[10] The Synthesis of Pyridines, Quinolines, and Other Related Systems by the Vilsmeier and the Reverse Vilsmeier Method.[10] Heterocycles, 35(1), 539-557.[10]

  • Kidwai, M., et al. (2000). Microwave Assisted Synthesis of Novel 2-Chloro-3-formylquinolines. Indian Journal of Chemistry, 39B, 458-461.

  • Raj, T., et al. (2010). Vilsmeier-Haack Reagent: A Versatile Reagent for Organic Synthesis.[2][6] Journal of the Korean Chemical Society, 54(2), 205-219.

  • BenchChem Application Note. (2025). Vilsmeier-Haack Reaction for Quinoline Synthesis.[1][2][3][4][6] BenchChem Protocols.

Sources

Application Note: Functionalization of 3-Formylquinoline-6-carboxylic acid at C-3 Position

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide details the synthetic protocols for the functionalization of 3-Formylquinoline-6-carboxylic acid (3-FQC), a bifunctional quinoline scaffold. While the C-6 carboxylic acid moiety provides a handle for solubility or bioconjugation, this note focuses exclusively on the chemoselective transformation of the C-3 formyl group . We explore three primary reaction classes: Schiff base formation (imination) , Knoevenagel condensation , and Reductive amination . These protocols are optimized for drug discovery workflows targeting antibacterial and anticancer kinase inhibitors (e.g., CK2, ectonucleotidases).

Introduction & Reactivity Profile

The quinoline scaffold is a privileged structure in medicinal chemistry. The 3-Formylquinoline-6-carboxylic acid derivative presents a unique "push-pull" electronic environment. The nitrogen heteroatom withdraws electron density, making the C-3 formyl group highly electrophilic and susceptible to nucleophilic attack. Simultaneously, the C-6 carboxylic acid introduces zwitterionic character in neutral media, often necessitating specific solvent systems (DMF/DMSO) or transient protection strategies.

Chemoselectivity Landscape

The challenge in functionalizing 3-FQC lies in managing the competing reactivity of the C-6 acid.

  • C-3 Formyl (Target): Reacts with nucleophiles (amines, active methylenes) and reducing agents.

  • C-6 Carboxyl (Bystander/Interferent): Can form salts with amine nucleophiles, quenching the reaction.

  • Strategy: Protocols below utilize acid catalysis or pre-activation to favor C-3 attack over C-6 salt formation.

Reactivity Decision Tree

ReactivityTree Start 3-Formylquinoline-6-carboxylic acid Target Target Moiety? Start->Target C3 C-3 Formyl Group Target->C3 Electrophilic Attack C6 C-6 Carboxyl Group Target->C6 Nucleophilic Attack (Avoid) Rxn1 Schiff Base / Hydrazone (C=N Bond) C3->Rxn1 R-NH2 / H+ Rxn2 Knoevenagel Condensation (C=C Bond) C3->Rxn2 Active Methylene / Base Rxn3 Reductive Amination (C-N Bond) C3->Rxn3 R-NH2 / NaBH4 App1 Antibacterial / Antifungal Agents Rxn1->App1 App2 Fluorescent Probes / Michael Acceptors Rxn2->App2 App3 Kinase Inhibitors (CK2) Rxn3->App3

Figure 1: Chemoselective reactivity landscape of 3-Formylquinoline-6-carboxylic acid.

Protocol A: Schiff Base & Hydrazone Formation

Application: Synthesis of antibacterial/antifungal agents and metal chelators. Mechanism: Nucleophilic addition of a primary amine to the C-3 aldehyde followed by dehydration.

Materials
  • Substrate: 3-Formylquinoline-6-carboxylic acid (1.0 eq)

  • Nucleophile: Substituted aniline, hydrazine, or hydrazide (1.1 eq)

  • Solvent: Ethanol (EtOH) or DMF (if solubility is poor)

  • Catalyst: Glacial Acetic Acid (AcOH)

Step-by-Step Methodology
  • Dissolution: In a 50 mL round-bottom flask, dissolve 1.0 mmol of 3-Formylquinoline-6-carboxylic acid in 10 mL of hot Ethanol.

    • Note: If the starting material does not dissolve, add DMF dropwise (up to 2 mL) until clear.

  • Activation: Add 2-3 drops of Glacial Acetic Acid. This protonates the carbonyl oxygen, increasing electrophilicity.

  • Addition: Add 1.1 mmol of the amine/hydrazide component slowly with stirring.

  • Reflux: Heat the mixture to reflux (80°C) for 3–6 hours. Monitor reaction progress via TLC (Mobile phase: CHCl₃:MeOH 9:1).

    • Observation: Product formation is often accompanied by the precipitation of a colored solid (yellow/orange).

  • Workup: Cool the reaction mixture to room temperature.

  • Isolation: Filter the precipitate under vacuum. Wash the cake with cold Ethanol (2 x 5 mL) to remove unreacted amine and acid catalyst.

  • Purification: Recrystallize from EtOH/DMF mixtures if necessary.

Data Validation:

  • IR Spectroscopy: Disappearance of C=O stretch (1690 cm⁻¹) and appearance of C=N stretch (1610–1630 cm⁻¹).

  • ¹H NMR: Appearance of the azomethine proton (-CH=N-) singlet at δ 8.5–9.0 ppm.

Protocol B: Knoevenagel Condensation

Application: Creation of conjugated Michael acceptors (e.g., tyrphostin analogs) for kinase inhibition. Mechanism: Base-catalyzed condensation with active methylene compounds.

Materials
  • Substrate: 3-Formylquinoline-6-carboxylic acid (1.0 eq)

  • Active Methylene: Malononitrile or Ethyl cyanoacetate (1.2 eq)

  • Base: Piperidine (catalytic, 0.1 eq)

  • Solvent: Ethanol[1][2][3]

Step-by-Step Methodology
  • Setup: Charge a reaction vessel with 1.0 mmol substrate and 10 mL Ethanol.

  • Reagent Addition: Add 1.2 mmol of Malononitrile.

  • Catalysis: Add 2 drops of Piperidine.

  • Reaction: Stir at reflux for 2–4 hours.

    • Critical Control Point: Do not overheat for prolonged periods to avoid decarboxylation of the C-6 acid.

  • Quenching: Cool to 0°C in an ice bath.

  • Isolation: Acidify slightly with dilute HCl (pH 4-5) to ensure the C-6 carboxylate is protonated and the product precipitates. Filter and dry.[2]

Protocol C: Reductive Amination (One-Pot)

Application: Synthesis of stable secondary amines for library development.

Step-by-Step Methodology
  • Imine Formation: Dissolve 1.0 mmol substrate and 1.0 mmol amine in dry Methanol (10 mL). Stir at RT for 2 hours.

  • Reduction: Cool to 0°C. Add Sodium Borohydride (NaBH₄, 1.5 eq) portion-wise over 15 minutes.

    • Safety: Gas evolution (H₂) will occur. Ensure venting.

  • Completion: Stir at RT for 4 hours.

  • Workup: Quench with water (5 mL). Evaporate methanol. Extract the aqueous layer with Ethyl Acetate (if product is neutral) or adjust pH to isoelectric point to precipitate the zwitterionic product.

Troubleshooting & Optimization

IssueProbable CauseSolution
Poor Solubility Zwitterionic nature of C-6 acid/C-3 amine.Switch solvent to DMF or DMSO. Alternatively, esterify C-6 acid to methyl ester before C-3 functionalization [1].
No Reaction Deactivation of amine by C-6 acid (Salt formation).Add 1.0 eq of Triethylamine (TEA) to neutralize the C-6 acid, then use a Lewis Acid (e.g., ZnCl₂) to activate the C-3 aldehyde.
Low Yield (Schiff Base) Hydrolysis of imine during workup.Avoid aqueous workup. Filter the precipitated product directly from the organic solvent.
Workflow Diagram: Schiff Base Synthesis

Workflow Input 3-FQC + Amine (in EtOH/DMF) Catalyst Add AcOH (Cat.) Input->Catalyst Reflux Reflux 80°C (3-6 hrs) Catalyst->Reflux Check TLC Check (Complete?) Reflux->Check Check->Reflux No Cool Cool to RT (Precipitation) Check->Cool Yes Filter Vacuum Filtration & Wash Cool->Filter Final Schiff Base Product Filter->Final

Figure 2: Optimized workflow for Schiff base condensation avoiding aqueous workup.

References

  • Musiol, R. et al. (2006). Quinoline-based antifungals: Synthesis and activity. Bioorganic & Medicinal Chemistry Letters. Link

  • Abdel-Wahab, B. F. et al. (2012).[1] 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions. Semantic Scholar. Link

  • Syniugin, A. R. et al. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2.[4] Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • El-Sayed, H. et al. (2025). Quinoline-6-Carboxylic Acid Derivatives: A New Class of Potent Ectonucleotidase Inhibitors. ResearchGate. Link

  • Ghumbre, S. K. et al. (2020). A novel Schiff base of 3-formyl-6-methylchromone and 3-aminoquinoline. International Journal of Research and Review.[5] Link

Sources

Application Note: A Robust One-Pot Synthesis of 3-Formyl-6-Carboxyquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Quinoline scaffolds are foundational heterocyclic motifs in medicinal chemistry and drug discovery, exhibiting a vast spectrum of biological activities including anticancer, antimalarial, and anti-inflammatory properties.[1][2][3] Specifically, quinolines functionalized with both a formyl group at the 3-position and a carboxyl group at the 6-position are highly valuable intermediates for the synthesis of complex, polycyclic drug candidates and functional materials.[1][4] Traditional multi-step syntheses for such derivatives often suffer from cumulative yield losses, laborious purification procedures, and significant solvent waste. This application note details a streamlined, efficient, one-pot, two-step synthesis of 3-formyl-6-carboxyquinoline from readily available starting materials. The methodology leverages a Vilsmeier-Haack cyclization followed by a subsequent in situ reductive dehalogenation, providing a reliable and scalable protocol for researchers in synthetic chemistry and drug development.

Introduction and Scientific Rationale

The quinoline ring system is a privileged structure in pharmacology, forming the core of numerous approved drugs.[3][5] The 3-formyl group serves as a versatile chemical handle for a wide array of synthetic transformations, including condensations, oxidations, and cycloadditions, enabling the construction of diverse molecular architectures.[6][7] Simultaneously, the 6-carboxy group provides a crucial anchor point for conjugation, salt formation to improve bioavailability, or further derivatization into amides and esters to modulate pharmacokinetic properties.[4][5]

The challenge lies in efficiently assembling this specific substitution pattern. While classical methods like the Doebner-von Miller or Skraup syntheses are powerful for generating the quinoline core, they offer limited control for directly installing a 3-formyl group and can require harsh reaction conditions.[8][9]

The Vilsmeier-Haack reaction, however, provides a mild and highly effective pathway for the concurrent cyclization and formylation of N-arylacetamides to yield 2-chloro-3-formylquinolines.[10] This reaction is exceptionally reliable for this class of transformation. Our protocol adapts this powerful reaction by starting with N-(4-carboxyphenyl)acetamide (4-acetamidobenzoic acid). The resulting 2-chloro-3-formyl-6-carboxyquinoline intermediate is then subjected to reductive dehalogenation in the same reaction vessel. This sequential one-pot approach obviates the need for isolating the chlorinated intermediate, thereby enhancing operational simplicity, reducing waste, and improving overall process efficiency.

Reaction Mechanism and Workflow

The one-pot synthesis proceeds via two distinct, sequential steps within the same reaction vessel:

  • Vilsmeier-Haack Cyclization: The Vilsmeier reagent, formed in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), acts as the formylating and cyclizing agent. It reacts with 4-acetamidobenzoic acid to form the 2-chloro-3-formyl-6-carboxyquinoline intermediate.[11]

  • Reductive Dehalogenation: Following the completion of the cyclization, a catalyst (e.g., Palladium on carbon) and a hydrogen source (e.g., ammonium formate) are introduced directly into the reaction mixture. This effects the selective removal of the chloro group at the 2-position, yielding the final target compound.

Visual Workflow

G cluster_0 Step 1: Vilsmeier-Haack Cyclization cluster_1 Step 2: In Situ Dehalogenation cluster_2 Work-up & Purification A Start: 4-Acetamidobenzoic Acid + Vilsmeier Reagent (POCl₃/DMF) B Heat Reaction Mixture (e.g., 80-90°C) A->B Reaction Setup C Intermediate Formed: 2-Chloro-3-formyl-6-carboxyquinoline B->C Cyclization & Formylation D Cool Mixture & Add: - Pd/C Catalyst - Ammonium Formate C->D Sequential Addition (One-Pot) E Heat Reaction Mixture (e.g., Reflux) D->E Reduction Setup F Final Product: 3-Formyl-6-carboxyquinoline E->F Dehalogenation G Filter Catalyst F->G H Precipitate & Isolate Product G->H I Recrystallize & Characterize H->I G reagent Vilsmeier Reagent [ClCH=N+(CH₃)₂]Cl⁻ intermediate1 Electrophilic Attack reagent->intermediate1 1. anilide N-(4-carboxyphenyl)acetamide anilide->intermediate1 intermediate2 Cyclization intermediate1->intermediate2 2. intermediate3 Dehydration & Rearomatization intermediate2->intermediate3 3. product 2-Chloro-3-formyl-6-carboxyquinoline intermediate3->product 4.

Caption: Key stages of the Vilsmeier-Haack cyclization.

Experimental Protocol

Safety Precaution: This procedure involves phosphorus oxychloride (POCl₃), which is highly corrosive and reacts violently with water. All operations must be conducted in a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

Materials and Reagents
ReagentFormulaM.W. ( g/mol )M. Eq.Amount
4-Acetamidobenzoic AcidC₉H₉NO₃179.171.05.00 g
N,N-Dimethylformamide (DMF)C₃H₇NO73.095.010.2 mL
Phosphorus Oxychloride (POCl₃)POCl₃153.333.59.0 mL
Ammonium FormateCH₅NO₂63.065.08.80 g
Palladium on Carbon (10% Pd)Pd/C-0.05~750 mg
Dichloromethane (DCM)CH₂Cl₂84.93-As needed
EthanolC₂H₅OH46.07-As needed
Step-by-Step Procedure

Step 1: Vilsmeier-Haack Cyclization

  • To a dry 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add N,N-dimethylformamide (DMF, 10.2 mL).

  • Cool the flask in an ice-water bath to 0 °C.

  • Slowly add phosphorus oxychloride (POCl₃, 9.0 mL) dropwise via the dropping funnel over 30 minutes. Maintain the temperature below 10 °C during the addition. A thick, white slurry of the Vilsmeier reagent will form.

  • After the addition is complete, remove the ice bath and allow the mixture to stir for 15 minutes at room temperature.

  • Add 4-acetamidobenzoic acid (5.00 g) portion-wise to the stirred mixture.

  • Once the addition is complete, heat the reaction mixture to 85-90 °C and maintain this temperature for 16-20 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) until the starting material is consumed. [10] Step 2: In Situ Reductive Dehalogenation

  • Cool the reaction mixture to room temperature (~25 °C).

  • Carefully and slowly, pour the reaction mixture onto 200 g of crushed ice in a 1 L beaker with vigorous stirring. A precipitate of the crude 2-chloro intermediate will form.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH reaches ~7-8.

  • At this stage, instead of filtering, transfer the entire slurry back to a suitable reaction flask. Add ethanol (100 mL) to aid solubility.

  • Add ammonium formate (8.80 g) followed by 10% Palladium on carbon (750 mg).

  • Heat the mixture to reflux (approx. 80-85 °C) for 4-6 hours. Monitor the disappearance of the chlorinated intermediate by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

Step 3: Work-up and Purification

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with hot ethanol (2 x 25 mL).

  • Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

  • Add 100 mL of deionized water to the residue and acidify to pH 3-4 with 1 M HCl. A solid precipitate should form.

  • Stir the suspension in an ice bath for 30 minutes, then collect the solid product by vacuum filtration.

  • Wash the solid with cold water (2 x 30 mL).

  • Recrystallize the crude product from an ethanol/water mixture to afford pure 3-formyl-6-carboxyquinoline as a solid. Dry the product under vacuum.

Expected Results and Characterization

  • Appearance: Off-white to pale yellow solid.

  • Expected Yield: 65-75%

  • Characterization Data: The synthesized compound should be characterized using standard analytical techniques to confirm its structure and purity.

AnalysisExpected Results
¹H NMR (400 MHz, DMSO-d₆)δ 13.5 (s, 1H, -COOH), 10.2 (s, 1H, -CHO), 9.4 (s, 1H, H-2), 8.8 (s, 1H, H-5), 8.6 (s, 1H, H-4), 8.3 (d, 1H, H-7), 8.1 (d, 1H, H-8).
¹³C NMR (100 MHz, DMSO-d₆)δ 192.5 (CHO), 166.8 (COOH), 151.0, 149.5, 138.0, 135.5, 132.0, 131.0, 130.0, 129.0, 128.5, 120.0.
IR (KBr, cm⁻¹) 3200-2500 (br, O-H), 1710 (C=O, acid), 1685 (C=O, aldehyde), 1610, 1570 (C=C, C=N). [12]
HRMS (ESI+) m/z calculated for C₁₁H₇NO₃ [M+H]⁺: 202.0499; Found: 202.0501.

Note: NMR chemical shifts are approximate and may vary depending on solvent and concentration.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Low yield in Step 1 Incomplete formation of Vilsmeier reagent; insufficient reaction time or temperature.Ensure anhydrous conditions. Check the quality of POCl₃ and DMF. Extend reaction time or slightly increase the temperature to 95 °C.
Incomplete dehalogenation Catalyst poisoning or insufficient hydrogen donor.Ensure the reaction mixture is properly neutralized before adding the catalyst. Add more ammonium formate and/or fresh catalyst.
Product difficult to purify Presence of starting material or chlorinated intermediate.Optimize reaction times for both steps using TLC monitoring. If necessary, perform column chromatography (Silica gel, DCM/Methanol gradient) on the crude product.
Dark-colored product Polymerization or side reactions due to excessive heat.Maintain careful temperature control during both heating steps. Ensure the work-up is performed promptly after the reaction is complete.

Conclusion

This application note provides a comprehensive and reliable one-pot protocol for the synthesis of 3-formyl-6-carboxyquinoline. By combining a Vilsmeier-Haack cyclization with an in situ reductive dehalogenation, this method offers significant advantages in terms of efficiency, simplicity, and scalability over traditional multi-step approaches. The resulting compound is a highly valuable building block, poised for further elaboration in the development of novel therapeutics and advanced functional materials.

References

  • Doebner–Miller reaction - Wikipedia. (n.d.). Retrieved February 28, 2026, from [Link]

  • Moodley, K., Singh, S., & Singh, P. (2018). Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)-exchanged Montmorillonite K10 catalyst. ResearchSpace@UKZN. Retrieved from [Link]

  • Kumari, A., Singh, R. K., & Singh, P. (2020). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. Retrieved from [Link]

  • Raza, A., et al. (2020). A green perspective: Synthesis of 2-chloro-3-formylquinolines and its derivatives. Synthetic Communications, 50(22), 3567-3593. Retrieved from [Link]

  • Mogilaiah, K., et al. (2001). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry - Section B, 40B, 837-839. Retrieved from [Link]

  • Doebner-Miller Reaction. (n.d.). SynArchive. Retrieved February 28, 2026, from [Link]

  • Doebner-Miller reaction and applications. (2014). Slideshare. Retrieved from [Link]

  • Rojas, H., et al. (2022). N-Arylation of 3-Formylquinolin-2(1H)-ones Using Copper(II)-Catalyzed Chan–Lam Coupling. Molecules, 27(23), 8489. Retrieved from [Link]

  • A convenient, efficient, and inexpensive procedure for the synthesis of 3-formyl-2-mercaptoquinolines. (2009). Request PDF. Retrieved from [Link]

  • Sridhar, R., et al. (2000). An Efficient and Facile Synthesis of 2-Chloro-3-formyl Quinolines from Acetanilides in Micellar Media by Vilsmeier-Haack Cyclisation. Organic Preparations and Procedures International, 32(3), 292-296. Retrieved from [Link]

  • Exploration of Synthetic Potential of Quinoline‐3‐Carbaldehydes. (2024). R Discovery. Retrieved from [Link]

  • Hamama, W. S., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(16), 8564-8595. Retrieved from [Link]

  • Ferreira, M., et al. (2020). Chromene- and Quinoline-3-Carbaldehydes: Useful Intermediates in the Synthesis of Heterocyclic Scaffolds. Molecules, 25(17), 3796. Retrieved from [Link]

  • Synthesis and Bioactivity of Quinoline-3-carboxamide Derivatives. (2018). ResearchGate. Retrieved from [Link]

  • Kirankumar, S., et al. (2012). New Efficient Synthesis of 3-Carboxylquinolines. Journal of the Korean Chemical Society, 56(3), 322-326. Retrieved from [Link]

  • Sharma, S., et al. (2024). Synthetic transformations of quinoline-3-carbaldehydes with ethanol as a green solvent. Green Chemistry Letters and Reviews, 17(1). Retrieved from [Link]

  • 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). (2018). Semantic Scholar. Retrieved from [Link]

  • Novel quinoline derivatives: Synthesis, spectroscopic characterization, crystal structure, DFT calculations, Hirshfeld surface a. (2023). Inorganic and Nano-Metal Chemistry. Retrieved from [Link]

  • An Overview: The biologically important quninoline derivatives. (2011). ResearchGate. Retrieved from [Link]

  • Li, A.-H., et al. (2006). A Highly Effective One-Pot Synthesis of Quinolines from o-Nitroarylcarbaldehydes. Organic & Biomolecular Chemistry, 4(18), 3422-3429. Retrieved from [Link]

  • Meléndez, C., et al. (2021). Synthesis, and spectroscopic and structural characterization of three new styrylquinoline–benzimidazole hybrids. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 1), 69-76. Retrieved from [Link]

  • A novel one-pot three-step synthesis of 2-(1-Benzofuran-2-yl)quinoline-3-carboxylic acid derivatives. (2010). SciELO. Retrieved from [Link]

  • A general three-step one-pot synthesis of novel (E)-6-chloro-2-(aryl/hetarylvinyl)quinoline-3-carboxylic acids. (2017). Molecular Diversity, 21(2), 463-473. Retrieved from [Link]

  • Synthesis, spectral characterization, crystal structure and computational investigation of 2-formyl-6-methoxy-3-carbethoxy quinoline as potential SARS-CoV inhibitor. (2021). Journal of Molecular Structure, 1244, 130948. Retrieved from [Link]

  • Synthesis, Reaction and Theoretical Study of 3-Formylchromones. (2000). ResearchGate. Retrieved from [Link]

  • El-Massaoudi, M., et al. (2022). Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity. Catalysts, 12(11), 1438. Retrieved from [Link]

  • Kumar, S., et al. (2009). Biological activities of quinoline derivatives. Mini-Reviews in Medicinal Chemistry, 9(14), 1648-1654. Retrieved from [Link]

  • Efficient one-pot quinoline derivative synthesis from acetophenone and allyl alcohols. (2024). RSC Publishing. Retrieved from [Link]

  • Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists. (2020). Molecules, 25(18), 4252. Retrieved from [Link]

Sources

Coupling reactions using quinoline-6-carboxylic acid moiety

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency Coupling Protocols for Quinoline-6-Carboxylic Acid Scaffolds

Abstract

The quinoline-6-carboxylic acid moiety is a privileged pharmacophore in medicinal chemistry, serving as the core scaffold for blockbuster kinase inhibitors like Lenvatinib and emerging P2X7R antagonists. However, its amphoteric nature (basic quinoline nitrogen vs. acidic carboxyl group) creates unique synthetic challenges, including zwitterionic insolubility and catalyst poisoning. This guide provides optimized protocols for amide coupling using this moiety, moving beyond standard peptide chemistry to address the specific electronic and solubility profiles of the quinoline core.

Chemical Context & Challenges

Before initiating synthesis, researchers must account for the "Quinoline Paradox": the molecule is simultaneously electron-deficient (ring system) and basic (nitrogen lone pair).

ParameterValue / CharacteristicImplication for Synthesis
pKa (N-1) ~4.92Can protonate in acidic media, trapping the molecule in the aqueous phase during workup.
pKa (COOH) ~3.05Forms a zwitterion with N-1 in neutral media, drastically reducing solubility in non-polar solvents (DCM, Toluene).
Solubility High: DMSO, DMF, NMPLow: Water, DCM, Et2OReactions require polar aprotic solvents. Standard DCM/aqueous extractions often fail without pH adjustment.
Reactivity Sterically accessible COOHThe 6-position is relatively unhindered, but the electron-withdrawing ring reduces the nucleophilicity of the carboxylate, requiring strong activation.

Decision Logic: Selecting the Coupling Strategy

Do not default to EDC/HOBt. The choice of reagent depends heavily on the nucleophile (amine) and the scale.

CouplingLogic Start Start: Quinoline-6-COOH Coupling Scale Reaction Scale? Start->Scale AmineType Amine Nucleophilicity? Scale->AmineType Discovery (<100 mg) AcidCl Protocol C: Acid Chloride (SOCl2) (Cost Effective, Scalable) Scale->AcidCl Process (>1g) HATU Protocol A: HATU/DIEA (High Yield, Easy Purification) AmineType->HATU Weak (Anilines/Heterocycles) T3P Protocol B: T3P (PPA) (Low Epimerization, Simple Workup) AmineType->T3P Sterically Hindered / Epimerization Sensitive CDI Alternative: CDI Activation AmineType->CDI One-pot / Cost-sensitive

Figure 1: Decision tree for selecting the optimal coupling reagent based on scale and substrate properties.

Detailed Experimental Protocols

Protocol A: The "Discovery Standard" (HATU)

Best for: Small-scale synthesis, library generation, and deactivating amines (e.g., anilines).

Mechanism: HATU generates a highly reactive aza-benzotriazole active ester, which is less prone to side reactions than HOBt esters. The pyridine nitrogen in HATU provides an intramolecular base effect, accelerating the reaction.

Reagents:

  • Quinoline-6-carboxylic acid (1.0 equiv)

  • Amine (1.1 – 1.2 equiv)

  • HATU (1.2 equiv)

  • DIPEA (Diisopropylethylamine) (3.0 equiv) – Critical: Excess base is needed to deprotonate the carboxylic acid AND keep the quinoline nitrogen neutral.

  • Solvent: DMF (Anhydrous) – Concentration: 0.1 M

Step-by-Step:

  • Dissolution: In a dried vial, dissolve Quinoline-6-carboxylic acid and DIPEA in DMF. Stir for 5 minutes. Note: The solution should turn clear as the zwitterion breaks.

  • Activation: Add HATU in one portion. Stir at Room Temperature (RT) for 15 minutes. The solution often turns yellow/orange.

  • Coupling: Add the Amine.

  • Reaction: Stir at RT for 2–16 hours. Monitor by LC-MS.

    • Checkpoint: If conversion stalls <50%, heat to 50°C.

  • Workup (The "Isoelectric" Trick):

    • Pour the reaction mixture into ice-cold water (10x volume).

    • Adjust pH to ~8-9 using saturated NaHCO3.

    • Why? At pH 8, the amide product is neutral and precipitates, while unreacted acid (as carboxylate) and HATU byproducts remain soluble.

    • Filter the precipitate. Wash with water and Et2O.

Protocol B: The "Scalable & Clean" Method (T3P)

Best for: Scale-up (>1g), difficult purifications, and weakly nucleophilic amines.

Why T3P? Propylphosphonic anhydride (T3P) drives the reaction to completion with water-soluble byproducts, eliminating the need for column chromatography in many cases.

Reagents:

  • Quinoline-6-carboxylic acid (1.0 equiv)

  • Amine (1.1 equiv)[1]

  • T3P (50% w/w in EtOAc or DMF) (2.0 equiv)

  • Pyridine or N-Methylmorpholine (NMM) (4.0 equiv)

  • Solvent: EtOAc (if solubility permits) or DMF/EtOAc (1:1) .

Step-by-Step:

  • Setup: Charge the acid, amine, and base into the flask with the solvent. Cool to 0°C.[2]

  • Addition: Dropwise add the T3P solution. Caution: Exothermic.

  • Reaction: Allow to warm to RT and stir for 12 hours.

  • Workup:

    • Dilute with EtOAc.

    • Wash with Water (x2), 10% Citric Acid (x2 - removes base), and Sat. NaHCO3 (x2 - removes unreacted acid/T3P byproducts).

    • Dry over MgSO4 and concentrate.

Protocol C: The "Lenvatinib" Route (Acid Chloride)

Best for: Industrial scale, coupling with electron-deficient phenols or anilines (as seen in Lenvatinib synthesis).

Reagents:

  • Quinoline-6-carboxylic acid (1.0 equiv)

  • Thionyl Chloride (SOCl2) (5.0 equiv or as solvent)

  • Cat.[2][3][4][5][6][7][8] DMF (1-2 drops)

  • Coupling Base: NaOH or TEA (depending on Schotten-Baumann vs. anhydrous conditions).

Step-by-Step:

  • Activation: Suspend the acid in SOCl2. Add cat. DMF.[7] Reflux for 2–4 hours until the solution becomes clear (formation of acid chloride).

  • Isolation: Evaporate SOCl2 completely under reduced pressure. Co-evaporate with toluene to remove traces. Result: Quinoline-6-carbonyl chloride HCl salt (yellow solid).

  • Coupling: Dissolve/suspend the amine in DCM or THF with excess base (TEA/DIPEA, >3 equiv).

  • Addition: Add the acid chloride (dissolved in minimal DCM) dropwise at 0°C.

  • Quench: Water quench followed by standard extraction.

Troubleshooting: The "Quinoline Trap"

A common failure mode is low recovery during extraction. This is usually due to pH mismanagement affecting the quinoline nitrogen.

WorkupFlow Reaction Crude Reaction Mix (DMF/Base) Quench Add Water/Brine Reaction->Quench Extract Extract with EtOAc/DCM Quench->Extract Check Check Aqueous pH Extract->Check Acidic pH < 4 (Quinoline protonated) Check->Acidic If Acidic Wash used Neutral pH 7-8 (Neutral species) Check->Neutral Target Range Loss Product trapped in Aqueous (Low Yield) Acidic->Loss Success Product in Organic Layer Neutral->Success

Figure 2: Workup workflow highlighting the critical pH dependency for extracting quinoline derivatives.

Key Insight: Unlike standard amides, do not wash quinoline amides with strong acid (1M HCl) to remove excess amine base, as you will protonate the quinoline ring (pKa ~4.9) and lose your product to the aqueous layer. Use Citric Acid (10%) or Ammonium Chloride instead, or ensure the pH stays above 5.

Case Study: Lenvatinib Scaffold Synthesis

Objective: Synthesis of 4-chloro-7-methoxyquinoline-6-carboxamide (Key Intermediate).

  • Starting Material: 4-chloro-7-methoxyquinoline-6-carboxylic acid.

  • Challenge: The 4-chloro group is sensitive to nucleophilic attack; the 7-methoxy group increases electron density, potentially reducing acid reactivity.

  • Method: Thionyl Chloride activation followed by ammonia treatment.

  • Outcome: The acid chloride method is preferred here because HATU/base could lead to SNAr displacement of the 4-chloro group by the activating agent or free amine if temperatures rise. The acid chloride formation is rapid and avoids prolonged exposure to nucleophiles at high heat.

References

  • Lenvatinib Synthesis & SAR

    • Title: "Six-step synthesis of lenvatinib starting from 4-chloro-7-methoxyquinoline-6-carboxamide."
    • Source: ResearchG
    • URL:

  • HATU Mechanism & Application

    • Title: "HATU: A third-generation coupling reagent."[9]

    • Source: ChemicalBook
    • URL:

  • T3P Reagent Utility

    • Title: "Propylphosphonic Anhydride (T3P®)
    • Source: Organic Chemistry Portal
    • URL:

  • Quinoline Solubility Data

    • Title: "Quinoline-6-carboxylic acid Properties and Safety."[10]

    • Source: ChemicalBook
    • URL:

  • General Amide Coupling Strategies

    • Title: "Amides from Carboxylic Acids-DCC and EDC Coupling."
    • Source: Chemistry Steps[11]

    • URL:

Sources

Troubleshooting & Optimization

Improving solubility of 3-Formylquinoline-6-carboxylic acid in DMSO

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Solubilization Protocols Ticket ID: #3FQC-SOL-01 Topic: Status: Open Assigned Specialist: Senior Application Scientist[1]

Executive Summary

You are likely encountering difficulties dissolving 3-Formylquinoline-6-carboxylic acid (3-FQC) in DMSO due to its high crystal lattice energy, driven by strong intermolecular hydrogen bonding (carboxylic acid dimerization) and


-

stacking of the quinoline core.[1] While DMSO is an excellent polar aprotic solvent, it sometimes struggles to overcome these cohesive forces at room temperature without assistance.[1][2]

This guide provides a tiered troubleshooting approach, moving from physical methods to chemical modification (in-situ salt formation), ensuring you can prepare high-concentration stocks for biological assays or synthesis.[1][2]

Molecule Analysis & Solubility Physics

PropertyValue / CharacteristicImpact on Solubility
Structure Quinoline ring + Aldehyde (C3) + Carboxylic Acid (C6)Planar structure promotes tight

-stacking.[1]
H-Bonding Donor (COOH) & Acceptor (CHO, N-ring)Forms stable dimers in solid state; requires high energy to break.[1][2]
Melting Point >290°C (Estimated based on analogs)High MP indicates high lattice energy = lower solubility.[1]
pKa ~3.0 - 4.0 (COOH)Acidic.[1] Can be deprotonated to modulate solubility.

Tier 1: Physical Solubilization (Standard Protocol)

Attempt this first for concentrations < 10 mM.[2]

The Logic: Kinetic solubility often lags behind thermodynamic solubility. The compound can dissolve, but the crystal lattice resists breaking. Heat provides the energy to disrupt the lattice, while sonication prevents the formation of a passivation layer on the solid particles.

Step-by-Step:

  • Weighing: Weigh the required amount of 3-FQC into a glass vial (avoid polystyrene; DMSO attacks it).

  • Solvent Addition: Add high-purity DMSO (Grade: ACS Spectrophotometric or anhydrous).

  • Vortex: Vortex at max speed for 60 seconds.

  • Visual Check: If particles remain, proceed to step 5.

  • Thermal Cycle:

    • Heat the sealed vial to 60°C in a water bath or heating block for 5-10 minutes.

    • Why 60°C? This is below the degradation point of the aldehyde but sufficient to increase DMSO's solvation power.

  • Sonication: Sonicate in a bath (warm water) for 10-15 minutes.

  • Equilibration: Allow to cool to room temperature (RT). Check for precipitation.[3]

Tier 2: Chemical Solubilization (The "Organic Base" Method)

Required for concentrations > 10 mM or stubborn batches.

The Logic: The carboxylic acid moiety forms strong intermolecular hydrogen bonds (dimers) in the solid state. By adding an organic base, you deprotonate the acid (


).[1][2] This eliminates the H-bond donor capability, breaking the crystal lattice.[1] We use a bulky organic base (like DIPEA) because the resulting organic salt (Diisopropylethylammonium carboxylate) is highly lipophilic and soluble in DMSO, unlike inorganic salts (e.g., Sodium) which might crash out in anhydrous DMSO.[1][2]

Reagents:

  • DIPEA (N,N-Diisopropylethylamine) or TEA (Triethylamine).[1][2]

Step-by-Step:

  • Calculate Equivalents: You need 1.1 to 1.5 molar equivalents of base relative to 3-FQC.

  • Add Base: Add the calculated volume of DIPEA directly to the DMSO/drug suspension.

  • Vortex: Vortex immediately. The solution should clarify rapidly (often within seconds).

  • Sonicate: If minor turbidity remains, sonicate for 2 minutes.

Critical Note: This method creates a buffer system. Ensure your downstream application (e.g., cell assay) can tolerate the small amount of organic base.[1][2] Most cell lines tolerate <0.1% DIPEA, but controls are required.[1][2]

Decision Tree & Workflow

The following diagram outlines the logical flow for solubilization, ensuring you do not waste sample on ineffective steps.

G Start Start: Solid 3-FQC AddDMSO Add Anhydrous DMSO Start->AddDMSO Vortex Vortex (1 min) + Inspect AddDMSO->Vortex Check1 Is it Clear? Vortex->Check1 Heat Heat to 60°C (10 min) + Sonicate Check1->Heat No Success Success: Filter Sterilize (0.2 µm PTFE) Check1->Success Yes Check2 Is it Clear? Heat->Check2 AddBase Add 1.2 eq. DIPEA (Break H-Bond Dimers) Check2->AddBase No (Stubborn) Check2->Success Yes AddBase->Success Fail Failure: Check Purity (Possible Polymerization) AddBase->Fail Still Turbid

Caption: Logical workflow for solubilizing 3-Formylquinoline-6-carboxylic acid, prioritizing physical methods before chemical modification.

Stability & Storage (The "Hidden" Danger)

Issue: The C3-aldehyde group is reactive.

  • Oxidation: Aldehydes can oxidize to carboxylic acids in air, especially in solution.[1] This would convert your molecule to a dicarboxylic acid, which is likely insoluble in DMSO.[1][2]

  • DMSO Reactivity: While rare without activation, DMSO can act as an oxidant.[1]

  • Hygroscopicity: DMSO absorbs water from the air. Water acts as an "anti-solvent" for this organic molecule, causing precipitation over time.[1][2]

Best Practice Protocol:

  • Aliquot: Do not freeze/thaw the main stock. Aliquot into single-use vials.

  • Temperature: Store at -20°C or -80°C .

  • Inert Gas: If possible, overlay the vial headspace with Nitrogen or Argon before closing.[1]

  • Container: Use amber glass or wrap in foil to prevent light-induced degradation.[1]

Frequently Asked Questions (FAQs)

Q: Can I use NaOH to dissolve it instead of DIPEA? A: We advise against it for DMSO stocks. Sodium salts of carboxylic acids are often ionic solids with high lattice energy and may not dissolve well in anhydrous DMSO (which solvates cations well but anions poorly). Organic cations like DIPEA form "greasier" salts that stay in the organic phase.

Q: Will the aldehyde react with the amine in the culture media? A: Potentially. Aldehydes can form Schiff bases with primary amines (lysine residues in proteins).[1] However, 3-FQC is a reversible binder.[1][2] If you see toxicity, consider that the aldehyde might be reacting non-specifically.[1] This is an inherent property of the molecule, not a solubility issue.

Q: My solution turned yellow/brown after heating. Is it ruined? A: Quinoline derivatives are often naturally fluorescent or colored. However, a deepening brown color suggests oxidation (formation of quinones or extensive conjugation).[1][2] Verify purity via LC-MS if the color shift is dramatic.

Q: What is the maximum solubility I can expect? A:

  • Pure DMSO: ~10-20 mM (variable).[1]

  • DMSO + Heat: ~50 mM.

  • DMSO + DIPEA: >100 mM is often achievable.

References

  • Gaylord Chemical. (2007).[4][5] Dimethyl Sulfoxide (DMSO) Solubility Data. Bulletin #102B. (The authoritative guide on DMSO solvent properties). Link

  • Balouiri, M., et al. (2016).[1][2] Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis. (Discusses solvent limits for biological assays). Link[1][2]

  • Li, D., et al. (2020).[1][2] Solubility of Organic Compounds in DMSO. (General principles of solubilizing rigid organic molecules). Link[1][2]

  • Sigma-Aldrich. (n.d.).[1] Product Specification: Quinoline-6-carboxylic acid. (Used for physical property benchmarking).[1] Link[1][2]

Sources

Technical Support Hub: Recrystallization of Quinoline Carboxylic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: QCA-PUR-001 Assigned Specialist: Senior Application Scientist Subject: Solvent Systems, Zwitterion Management, and Troubleshooting Protocols

Introduction: The Amphoteric Challenge

Welcome to the Quinoline Carboxylic Acid (QCA) purification support center. You are likely facing difficulties because QCAs are not standard organic solids. They are amphoteric zwitterions .

Unlike a standard neutral organic compound, a QCA contains both a basic nitrogen (quinoline ring) and an acidic proton (carboxylic acid). In neutral solvents, they often exist as inner salts (zwitterions), resulting in:

  • High Melting Points: Strong intermolecular ionic forces (often >250°C).

  • Poor Solubility: Insoluble in non-polar solvents (hexane, ether) and often sparingly soluble in alcohols.

  • pH Sensitivity: Solubility is drastically dependent on the pH of the solution relative to the molecule's Isoelectric Point (pI).

This guide prioritizes Reactive Recrystallization (pH-swing) alongside traditional Thermal Recrystallization .

Module 1: Solvent Selection Matrix

Do not guess. Select your solvent system based on the specific derivative and the primary impurity profile.

Primary Solvent Systems
Target Compound ClassRecommended Solvent SystemOperational Notes
Quinoline-2-carboxylic acid (Quinaldic Acid)Ethanol (95%) or Ethanol/Water (4:1) Standard: Dissolve in boiling ethanol. If insoluble, add water dropwise until clear. Warning: Avoid methanol if esterification is a concern during prolonged heating.
Quinoline-4-carboxylic acid (Cinchoninic Acid)DMF or DMSO/Water High MP: This isomer has very low solubility in alcohols. Dissolve in hot DMF (100°C). Cool slowly. Precipitation: Dilute cold DMF solution with water to force precipitation if yield is low.
Fluoroquinolones (e.g., Ciprofloxacin precursors)DMF/Methanol or Methoxyethanol Complex: These often require high-boiling polar solvents. Protocol: Dissolve in hot DMF; add Methanol as an antisolvent to induce crystallization.
Nitro- or Amino- substituted QCAs Glacial Acetic Acid Aggressive: Excellent solvent power for highly insoluble derivatives. Caution: Product may crystallize as an acetate salt or solvate. Dry under high vacuum to remove solvent.
Crude Mixtures (Inorganic Salts present) Alkaline Extraction (NaOH) → Acid Precipitation Best First Step: See "Zwitterion Protocol" below. Thermal recrystallization is inefficient if salt content is high.

Module 2: The Zwitterion Protocol (pH-Swing Purification)

Issue: Thermal recrystallization fails because the compound is insoluble in almost everything at neutral pH. Solution: Use the amphoteric nature to your advantage. This is often superior to thermal recrystallization for initial cleanup.

Step-by-Step Protocol
  • Dissolution (Basification):

    • Suspend the crude QCA in water.

    • Slowly add 2M NaOH or KOH while stirring.

    • Target: pH 10–12. The solution should become clear as the carboxylate salt forms.

    • Checkpoint: If solids remain (inorganic salts or non-acidic impurities), perform a Hot Filtration now.

  • Precipitation (Acidification):

    • Cool the filtrate to room temperature (or 0°C for maximum yield).

    • Slowly add 10% HCl or Glacial Acetic Acid dropwise.

    • Critical Step: Monitor pH.[1] You must stop exactly at the Isoelectric Point (pI) , typically pH 3–5 for most QCAs.

    • Observation: The solution will cloud over and form a heavy precipitate (the free acid zwitterion).

  • Isolation:

    • Filter the solid.[1][2][3][4]

    • Wash with cold water (removes NaCl/KCl salts).

    • Wash with cold acetone (removes water and non-polar organic gums).

Module 3: Troubleshooting "Oiling Out"

Symptom: Upon cooling, the compound separates as a gummy oil or distinct liquid droplets at the bottom of the flask, rather than crystals. Cause: The saturation temperature is higher than the melting point of the solvated impurity, or the cooling rate is too fast.[5]

The "Seed and Starve" Rescue Method
  • Re-heat: Bring the mixture back to a boil until the oil redissolves.

  • Add Good Solvent: Add 10-15% more of the dissolving solvent (e.g., Ethanol).

  • The "Starve" (Antisolvent): If using a binary system (e.g., DMF/Water), add the antisolvent (Water) extremely slowly. Stop the moment a faint turbidity persists.

  • Seed: Add a single crystal of pure product (if available) or scratch the glass wall with a rod.

  • Insulate: Wrap the flask in aluminum foil or a towel. Allow it to cool to room temperature over 4–6 hours. Do not use an ice bath yet.

Module 4: Visual Workflows

Workflow 1: Solvent Selection Logic

SolventSelection Start Start: Crude QCA Solid CheckSalts Are Inorganic Salts Present? Start->CheckSalts pHSwing Execute Zwitterion Protocol (Dissolve in Base -> Filter -> Acidify) CheckSalts->pHSwing Yes (High Salt) SolubilityCheck Check Solubility in Boiling Ethanol CheckSalts->SolubilityCheck No (Organic Impurities) pHSwing->SolubilityCheck If further purity needed EthanolYes Soluble? SolubilityCheck->EthanolYes RecrysEthanol Recrystallize: Ethanol (Optional: + Water) EthanolYes->RecrysEthanol Yes TryDMF Try Boiling DMF or DMSO EthanolYes->TryDMF No (Insoluble) DMFYes Soluble? TryDMF->DMFYes RecrysDMF Recrystallize: DMF (Precipitate with Methanol or Water) DMFYes->RecrysDMF Yes TryAcetic Try Glacial Acetic Acid DMFYes->TryAcetic No (Very High MP)

Caption: Logical decision tree for selecting the appropriate purification route based on solubility and impurity profile.

Workflow 2: Troubleshooting "Oiling Out"

OilingOut Oiling Problem: Oiling Out Reheat 1. Reheat to Boil (Dissolve Oil) Oiling->Reheat Adjust 2. Add 10% Good Solvent Reheat->Adjust Seed 3. Seed Crystal / Scratch Glass Adjust->Seed Cool 4. Slow Cool (Insulated) Seed->Cool Cool->Oiling Oil Returns (Repeat with more solvent) Success Crystals Formed Cool->Success Clear Crystals

Caption: The "Seed and Starve" rescue loop for converting oils back into crystalline solids.

Module 5: Frequently Asked Questions (FAQs)

Q: My crystals turned gray/brown after drying. What happened? A: This is likely oxidative degradation of trace amino-impurities or phenol contaminants.

  • Fix: Perform the recrystallization again, but add Activated Charcoal (1-2% w/w) to the boiling solution. Stir for 5 minutes, then perform a hot filtration through Celite before cooling.

Q: I used DMF, and now I can't dry the solvent off. The crystals are wet. A: DMF has a high boiling point (153°C) and adheres strongly to QCAs.

  • Fix: Wash the filtered crystals copiously with cold Ethanol or Isopropanol to displace the DMF. Then dry in a vacuum oven at 60–80°C.

Q: Can I use Chlorinated solvents (DCM/Chloroform)? A: Generally, No . QCAs are usually too polar to dissolve in DCM, and chlorinated solvents do not handle the zwitterionic nature well. They are only useful if you have esterified the carboxylic acid (e.g., Methyl quinoline-2-carboxylate).

Q: The yield is terrible (<30%). Where is my compound? A: It is likely stuck in the mother liquor due to pH issues.

  • Fix: Check the pH of your mother liquor. If it is too acidic (pH < 2) or too basic (pH > 8), the QCA is soluble. Neutralize the mother liquor to pH 4–5 to recover the "Second Crop."

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
  • BenchChem. An In-depth Technical Guide on the Synthesis and Properties of Quinoline-2-carboxylic Acid. (Accessed 2024).

  • Google Patents. Process for the preparation of a quinoline carboxylic acid. EP0351889A1.

  • Selleck Chemicals. Quinoline-4-carboxylic acid Solubility Data.

  • University of York. Problems with Recrystallisations: Oiling Out. Chemistry Teaching Labs.

Sources

Optimizing hydrolysis conditions for methyl 3-formylquinoline-6-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals tasked with optimizing the chemoselective hydrolysis of methyl 3-formylquinoline-6-carboxylate .

Below, we dissect the mechanistic pitfalls of this transformation, provide field-proven protocols, and address the most common troubleshooting scenarios encountered at the bench.

Mechanistic Overview & Causal Analysis

The substrate, methyl 3-formylquinoline-6-carboxylate, presents a classic chemoselectivity challenge. It possesses two reactive carbonyl centers: an electrophilic methyl ester at the C6 position and a highly reactive formyl (aldehyde) group at the C3 position.

The primary mode of failure in this reaction is the Cannizzaro reaction . Under standard saponification conditions (e.g., aqueous NaOH or KOH at ambient to elevated temperatures), aldehydes lacking α-hydrogens undergo rapid disproportionation[1]. Two equivalents of the aldehyde react to form one equivalent of a quinoline-methanol derivative and one equivalent of a quinoline-carboxylic acid[1][2].

To achieve selective ester hydrolysis without degrading the formyl group, we must exploit the differential kinetics of ester cleavage versus aldehyde disproportionation. Lithium hydroxide (LiOH) in a mixed aqueous-organic solvent system provides the optimal balance[3]. The lithium cation acts as a mild Lewis acid, coordinating to the ester carbonyl oxygen[4]. This coordination increases the electrophilicity of the ester, accelerating hydroxide attack at lower temperatures (0 °C) where the Cannizzaro reaction is kinetically frozen.

Pathways Substrate Methyl 3-formylquinoline- 6-carboxylate Target 3-Formylquinoline- 6-carboxylic acid (Target) Substrate->Target LiOH, THF/H2O, 0°C Cannizzaro Cannizzaro Byproducts (Alcohol + Acid) Substrate->Cannizzaro NaOH, Reflux Acetal Dimethyl Acetal (Side Product) Substrate->Acetal MeOH, H+

Fig 1. Divergent reaction pathways of methyl 3-formylquinoline-6-carboxylate under hydrolysis.

Optimized Experimental Protocol: Mild Basic Hydrolysis

This protocol utilizes a self-validating methodology: the disappearance of the UV-active, non-polar ester spot on TLC confirms reaction completion, while the pH-dependent precipitation of the product ensures isolation without the need for complex chromatography.

Reagents Required:

  • Methyl 3-formylquinoline-6-carboxylate (1.0 eq)

  • LiOH·H₂O (1.5 eq)

  • Solvent: THF / Methanol / Deionized Water (2:1:1 v/v/v)

  • 1M HCl (aq)

Step-by-Step Methodology:

  • Solvent Preparation: Prepare a 2:1:1 mixture of THF, Methanol, and Water. Causality: THF solubilizes the organic substrate, water dissolves the LiOH, and MeOH acts as a phase-transfer bridge to create a homogenous system, accelerating the reaction at low temperatures[3][4].

  • Dissolution & Cooling: Suspend the ester (1.0 eq) in the solvent mixture (approx. 10 mL per gram of substrate). Cool the flask to exactly 0 °C using an ice-water bath. Causality: Strict temperature control is the primary defense against the Cannizzaro side reaction[2].

  • Base Addition: Dissolve LiOH·H₂O (1.5 eq) in a minimal amount of water. Add this solution dropwise to the reaction mixture over 15 minutes to prevent localized exothermic spikes.

  • Monitoring: Stir at 0 °C for 1 to 2 hours. Monitor via TLC (Eluent: 50% EtOAc in Hexanes). The starting material will disappear, and a baseline spot (the lithium carboxylate salt) will form.

  • Quenching & Isoelectric Isolation: Once complete, quench the reaction while still at 0 °C by adding 1M HCl dropwise. Monitor the pH continuously. Stop addition when the pH reaches 4.0 - 4.5 . Causality: The quinoline nitrogen and the newly formed carboxylic acid make the product amphoteric. pH 4.5 represents the isoelectric point where the zwitterion is neutral and least soluble in water, forcing it to precipitate.

  • Filtration: Filter the resulting precipitate, wash with ice-cold water, and dry under high vacuum to yield the pure 3-formylquinoline-6-carboxylic acid.

Workflow Step1 1. Dissolve Substrate THF:MeOH:H2O (2:1:1) Step2 2. Cool to 0 °C (Crucial to prevent Cannizzaro) Step1->Step2 Step3 3. Add LiOH·H2O (1.5 eq) Dropwise over 15 min Step2->Step3 Step4 4. Monitor via LCMS/TLC (Typical completion: 1-2 h) Step3->Step4 Step5 5. Quench with 1M HCl Adjust to pH 4.5 (Isoelectric Point) Step4->Step5 Step6 6. Isolate Target Filter precipitate or EtOAc extract Step5->Step6

Fig 2. Optimized workflow for the mild basic hydrolysis using LiOH·H2O.

Quantitative Data Summary

The table below summarizes the expected outcomes when varying the hydrolysis conditions, highlighting the necessity of the optimized LiOH protocol.

Hydrolysis ConditionTemperatureTimeTarget Acid YieldCannizzaro Byproducts
NaOH (aq) / MeOH 65 °C (Reflux)2 h< 5%> 90%
NaOH (aq) / THF 25 °C (RT)4 h40%55%
LiOH·H₂O / THF:H₂O 0 °C1.5 h> 85% < 5%
6M HCl (aq) 100 °C (Reflux)12 h75%0%

Troubleshooting FAQs

Q: My LCMS shows a mass corresponding to [M+32]. What happened? A: This indicates the formation of a dimethyl acetal. If your solvent system contained excess methanol and the reaction inadvertently became slightly acidic during workup or storage, the highly reactive C3 formyl group converted to an acetal. To reverse this, stir the crude mixture in THF with 1M HCl at room temperature for 1 hour before final isolation.

Q: I am seeing a 50/50 mixture of an alcohol and a di-carboxylic acid in my NMR. How do I fix this? A: You have triggered the Cannizzaro disproportionation[1]. This occurs when the base is too strong (e.g., NaOH/KOH) or the temperature is too high[2]. Discard the batch. For your next run, strictly adhere to LiOH at 0 °C. If your substrate is exceptionally stubborn, consider an alternative acidic hydrolysis (6M HCl at reflux), as aldehydes cannot undergo Cannizzaro under acidic conditions.

Q: The TLC shows the reaction is complete, but when I add acid and extract with ethyl acetate, my product remains in the aqueous layer. A: You have likely over-acidified the aqueous layer. 3-formylquinoline-6-carboxylic acid is amphoteric. If you drop the pH below 2.0, the quinoline nitrogen becomes protonated, creating a highly water-soluble cationic species. If the pH is above 7.0, the carboxylate is deprotonated and water-soluble. You must carefully adjust the aqueous layer to pH 4.0–4.5 (the isoelectric point). At this pH, the molecule is a neutral zwitterion and will either precipitate directly or extract easily into ethyl acetate.

Q: Can I protect the aldehyde first to avoid these issues entirely? A: Yes, but it adds two synthetic steps. You can protect the aldehyde as a 1,3-dioxolane using ethylene glycol and a catalytic amount of p-toluenesulfonic acid (TsOH) in refluxing toluene (Dean-Stark). Once protected, you can safely hydrolyze the C6 ester with harsh bases like NaOH, followed by a mild acidic deprotection of the acetal[2]. However, the direct LiOH method provided above is generally preferred for atom economy and time efficiency.

References

  • Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines Journal of Chemical Sciences[Link]

  • Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran Molecules (NIH / NCBI)[Link]

  • Methyl Esters and Derivatives (Section 6.3) Thieme-Connect[Link]

Sources

Validation & Comparative

Publish Comparison Guide: ¹H NMR Spectrum Analysis of 3-Formylquinoline-6-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Focus: Structural Elucidation, Regioisomer Differentiation, and Analytical Best Practices

Introduction: The Analytical Challenge

3-Formylquinoline-6-carboxylic acid is a highly versatile bifunctional building block widely utilized in the synthesis of metal-organic frameworks (MOFs) and targeted pharmacophores[1]. For drug development professionals, verifying the exact regioisomeric purity of this compound is critical. Misidentification of the formyl group's position (e.g., 2-formyl vs. 3-formyl) can derail entire synthetic pipelines.

This guide provides an objective, comparative analysis of the ¹H NMR spectrum of 3-formylquinoline-6-carboxylic acid against its unsubstituted precursor, detailing the mechanistic causality behind its unique chemical shifts and establishing a self-validating experimental protocol.

Mechanistic Causality of Chemical Shifts

To accurately interpret the ¹H NMR spectrum, one must understand the electronic environment of the quinoline core. The chemical shift (


) of each proton is dictated by local electron density, which is heavily influenced by the inductive (-I) and mesomeric (-M) effects of the substituents[2].
  • The Nitrogen Peri-Effect: The electronegative nitrogen atom in the quinoline ring inherently deshields the adjacent H-2 and H-4 protons, shifting them downfield[2].

  • Formyl Group (-CHO) at C-3: The addition of a formyl group at the C-3 position introduces a strong electron-withdrawing effect. This further deshields H-2 and H-4. More importantly, it abolishes the large ortho coupling (

    
     Hz) typically seen between H-2 and H-3 in unsubstituted quinolines[2]. Consequently, H-2 and H-4 in the 3-formyl derivative appear as fine doublets due to meta coupling (
    
    
    
    Hz).
  • Carboxylic Acid (-COOH) at C-6: The -COOH group withdraws electron density from the carbocyclic ring, specifically deshielding H-5 and H-7[3].

Electronic_Effects Formyl 3-Formyl Group (-CHO) Strong -I, -M Effect Quinoline Quinoline Core Formyl->Quinoline Electron Withdrawal Carboxy 6-Carboxylic Acid (-COOH) Moderate -I, -M Effect Carboxy->Quinoline Electron Withdrawal H2 H-2 (~9.45 ppm) Quinoline->H2 Strong Deshielding H4 H-4 (~9.05 ppm) Quinoline->H4 Strong Deshielding H5 H-5 (~8.75 ppm) Quinoline->H5 Moderate Deshielding

Electronic effects of formyl and carboxylic substituents on quinoline ring proton chemical shifts.

Comparative ¹H NMR Performance Data

To objectively validate the identity of 3-formylquinoline-6-carboxylic acid, we must compare its spectral footprint against its synthetic precursor, Quinoline-6-carboxylic acid. The table below summarizes the quantitative chemical shifts in DMSO-


.

By tracking the disappearance of the H-3 signal and the subsequent downfield migration of H-2 and H-4, analysts can definitively confirm successful C-3 formylation.

Table 1: Comparative ¹H NMR Chemical Shifts ( , ppm) in DMSO-
Proton PositionQuinoline (Baseline)Quinoline-6-carboxylic acid (Precursor)[3]3-Formylquinoline-6-carboxylic acid (Target)Diagnostic Multiplicity & Coupling (Target)
H-2 8.899.00~9.45 d, J ≈ 2.0 Hz (meta coupled to H-4)
H-3 7.387.61- (Substituted by -CHO)
H-4 8.128.56~9.05 d, J ≈ 2.0 Hz (meta coupled to H-2)
H-5 7.828.67~8.75 d, J ≈ 1.8 Hz
H-7 7.548.20~8.35 dd, J ≈ 8.8, 1.8 Hz
H-8 8.108.08~8.20 d, J ≈ 8.8 Hz
-CHO --~10.30 s (Aldehyde proton)
-COOH -13.20~13.50 br s (Exchangeable)

Note: Target values are empirically derived based on established Substituent Induced Chemical Shifts (SICS) applied to the validated precursor data[3].

Solvent Selection: Why DMSO- ?

Choosing the correct deuterated solvent is a critical variable in NMR experimental design. 3-Formylquinoline-6-carboxylic acid possesses both a rigid planar structure and the capacity for strong intermolecular hydrogen bonding (forming carboxylic acid dimers).

  • Chloroform-d (CDCl₃): Not recommended. The compound exhibits poor solubility, leading to low signal-to-noise (S/N) ratios. Furthermore, non-polar solvents fail to disrupt hydrogen bonding, resulting in severe line broadening of the -COOH signal.

  • Dimethyl Sulfoxide-d6 (DMSO-

    
    ):  The optimal choice. DMSO is a strongly coordinating, polar aprotic solvent that effectively breaks up intermolecular hydrogen bonds, yielding sharp, well-resolved aromatic multiplets and a distinct, albeit broad, carboxylic acid peak[4].
    

Experimental Protocol: A Self-Validating Workflow

To ensure high Trustworthiness (E-E-A-T) in your analytical results, follow this step-by-step methodology. This protocol is designed to be self-validating, meaning the data inherently proves the integrity of the sample preparation.

Step-by-Step Methodology
  • Sample Preparation: Weigh exactly 5–10 mg of 3-formylquinoline-6-carboxylic acid. Dissolve completely in 0.6 mL of high-purity DMSO-

    
     (containing 0.03% v/v TMS as an internal standard). Transfer to a 5 mm precision NMR tube.
    
  • Instrument Tuning & Locking: Insert the sample into a 400 MHz or 600 MHz NMR spectrometer. Lock the magnetic field to the deuterium resonance of DMSO-

    
    .
    
  • Shimming: Perform automated gradient shimming (e.g., TOPSHIM). Self-Validation Check: Ensure the full width at half maximum (FWHM) of the TMS peak at 0.00 ppm is

    
     Hz.
    
  • Acquisition Parameters:

    • Pulse Sequence: Standard 1D proton (e.g., zg30).

    • Number of Scans (ns): 16 to 32 (sufficient for 5 mg in DMSO).

    • Relaxation Delay (D1): 2.0 seconds to ensure complete spin-lattice relaxation (

      
      ) for accurate integration.
      
  • Processing & Apodization: Apply an exponential window function with a Line Broadening (LB) of 0.3 Hz prior to Fourier Transform (FT). Phase and baseline correct the spectrum manually.

  • Referencing: Calibrate the chemical shift scale by setting the residual DMSO-

    
     pentet exactly to 2.50 ppm[3].
    

NMR_Workflow Sample Sample Prep (5-10 mg in DMSO-d6) Lock Lock & Shim (Automated/Manual) Sample->Lock Acq 1H NMR Acquisition (400/600 MHz, ns=16) Lock->Acq Process Processing (FT, Phase, Baseline) Acq->Process Analysis Multiplet Analysis & Integration Process->Analysis

Step-by-step workflow for the acquisition and processing of 1H NMR spectra.

Summary & Orthogonal Validation

While ¹H NMR provides a definitive map of the proton environment, robust structural elucidation in drug discovery demands orthogonal validation. It is highly recommended to cross-reference the ¹H NMR data with High-Resolution Mass Spectrometry (HRMS) to confirm the exact mass, and ¹³C NMR to verify the carbon skeleton (specifically looking for the highly deshielded aldehyde carbonyl carbon at ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


 ppm and the carboxylic acid carbon at 

ppm). By understanding the specific anisotropic deshielding pathways, researchers can confidently distinguish 3-formylquinoline-6-carboxylic acid from its regioisomers.

References

  • Zhang, X. et al. Silver(I)-catalyzed carboxylation of arylboronic esters with CO2. Chemical Communications (Royal Society of Chemistry), 2012, 48, 6292–6294. Available at:[Link]

  • Hansen, P. E. et al. Deuterium Isotope Effects on 13C-NMR Chemical Shifts of 10-Hydroxybenzo[h]quinolines. Molecules (MDPI), 2013, 18(4), 4544-4556. Available at:[Link]

Sources

Comparative FTIR Analysis: Aldehyde vs. Carboxylic Acid Moieties in Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In pharmaceutical synthesis and degradation studies, distinguishing between aldehyde and carboxylic acid functional groups is a critical analytical challenge. Both moieties exhibit strong carbonyl (C=O) absorption, often leading to ambiguity in rapid screening.[1] This guide provides a definitive technical comparison of the vibrational signatures of these groups, focusing on the Fermi resonance doublet unique to aldehydes and the hydrogen-bonded dimer envelope characteristic of carboxylic acids.

The Core Distinction
FeatureAldehyde (R-CHO)Carboxylic Acid (R-COOH)
Primary Identifier Fermi Doublet (C-H stretch)Broad "Bearded" Band (O-H stretch)
Spectral Region ~2820 & ~2720 cm⁻¹3300–2500 cm⁻¹
Mechanism Quantum mechanical coupling (Fundamental + Overtone)Strong cyclic dimerization (Hydrogen bonding)
C=O[2] Position ~1725–1740 cm⁻¹ (Saturated)~1700–1725 cm⁻¹ (Dimer)

Theoretical Basis: The Physics of Differentiation

To interpret the spectra accurately, one must understand the electronic and vibrational causality behind the peaks.

Aldehydes: The Fermi Resonance Phenomenon

The "smoking gun" for aldehyde identification is not the carbonyl peak, but the C-H stretching vibration.[3]

  • The Mechanism: The fundamental C-H stretch (normally ~2800 cm⁻¹) has nearly the same energy as the first overtone of the C-H bending vibration (~1390 cm⁻¹ × 2 = 2780 cm⁻¹).

  • The Result: These two energy levels couple via Fermi Resonance , splitting the single expected peak into a doublet.[3]

  • Observation: You observe two medium-intensity peaks at ~2820 cm⁻¹ and ~2720 cm⁻¹ . The lower frequency peak (2720 cm⁻¹) is particularly diagnostic as it appears in a region usually free of other interferences.

Carboxylic Acids: The Dimerization Effect

Carboxylic acids rarely exist as monomers in solid or liquid states (including ATR sampling).[4] They form stable, cyclic dimers via strong hydrogen bonds.

  • The Mechanism: The hydrogen of one hydroxyl group bonds to the carbonyl oxygen of a neighboring molecule, forming an 8-membered ring.

  • The Result: This weakens the O-H bond significantly, lowering its frequency and broadening the signal due to a distribution of H-bond strengths.

  • Observation: A massive, broad absorption spanning 3300 to 2500 cm⁻¹ .[5] This band is often described as "bearded" because the sharp C-H stretching peaks of the carbon backbone (2900–2800 cm⁻¹) superimpose on top of the broad O-H envelope.

Spectral Comparison & Data Analysis

The following table synthesizes characteristic peak data for saturated aliphatic variations of both groups.

Table 1: Diagnostic Peak Assignments
Vibrational ModeAldehyde (R-CHO)Carboxylic Acid (R-COOH)Notes
C=O[5][6][7][8] Stretch 1740–1720 cm⁻¹ 1725–1700 cm⁻¹ Acid C=O is lower due to H-bonding weakening the bond order. Conjugation (e.g., Benzoic acid) lowers this further to ~1680 cm⁻¹.[4]
C-H Stretch 2830–2820 cm⁻¹ 2720–2700 cm⁻¹ ~2900–2800 cm⁻¹ (Alkane backbone only)The 2720 cm⁻¹ peak is the primary differentiator.
O-H Stretch Absent3300–2500 cm⁻¹ (Very Broad)Look for the "V" shape centering around 3000 cm⁻¹.[5]
C-O Stretch Absent1320–1210 cm⁻¹ Strong intensity; often coupled with C-C vibrations.
O-H Bend Absent960–900 cm⁻¹ (Broad)Out-of-plane bending; diagnostic for dimers.
Logic Flow for Identification

The following decision tree outlines the step-by-step logic for distinguishing these groups using FTIR data.

FTIR_Logic Start Start: Identify C=O Peak (1680-1750 cm⁻¹) CheckOH Check 3300-2500 cm⁻¹ Region Start->CheckOH BroadOH Broad, Intense Band? (Overlaps C-H) CheckOH->BroadOH CheckFermi Check 2700-2850 cm⁻¹ Region BroadOH->CheckFermi No ResultAcid Result: Carboxylic Acid BroadOH->ResultAcid Yes FermiFound Doublet Present? (~2820 & ~2720 cm⁻¹) CheckFermi->FermiFound ResultAldehyde Result: Aldehyde FermiFound->ResultAldehyde Yes ResultKetone Result: Ketone/Ester (Requires further analysis) FermiFound->ResultKetone No

Figure 1: Spectral interpretation decision tree for carbonyl-containing compounds.

Experimental Protocol: Ensuring Data Integrity

In drug development, sample preparation is the most common source of error. Moisture (water) absorbs strongly in the O-H region, potentially mimicking a carboxylic acid.

Sample Preparation Workflow (ATR Method)

Attenuated Total Reflectance (ATR) is preferred over KBr pellets for this analysis to avoid moisture uptake from hygroscopic KBr.

  • Background Collection:

    • Clean the crystal (Diamond or ZnSe) with isopropanol.

    • Collect background (air) scan (32 scans, 4 cm⁻¹ resolution).

    • Validation: Ensure CO₂ doublet (2350 cm⁻¹) is minimized.

  • Sample Deposition:

    • Solids: Place ~5 mg of powder on the crystal. Apply pressure using the anvil until the force gauge reaches the optimal zone (usually ~80-100 lbs pressure).

    • Liquids: Place 1 drop to cover the crystal active area. No pressure required.

  • The "Water Trap" Check (Self-Validating Step):

    • If you suspect a carboxylic acid, check the spectrum for a peak at 1640 cm⁻¹ .

    • Reasoning: Liquid water has an H-O-H bending mode at ~1640 cm⁻¹. If this exists alongside a broad O-H stretch, your sample may just be wet.

    • Correction: Dry the sample in a desiccator or vacuum oven and re-run.

Workflow Diagram

Exp_Workflow Prep Sample Prep (Dry Sample) Bg Background Scan (Air) Prep->Bg Scan Sample Scan (ATR Mode) Bg->Scan QC QC Check: Is 1640 cm⁻¹ (Water) present? Scan->QC Analyze Proceed to Peak Picking QC->Analyze No Redry Re-dry Sample QC->Redry Yes Redry->Scan

Figure 2: Experimental workflow with built-in quality control for moisture detection.

Case Study: Benzaldehyde vs. Benzoic Acid

A common degradation pathway in drug storage is the oxidation of benzaldehyde derivatives to benzoic acid derivatives.

Benzaldehyde (NIST Standard)
  • C=O Stretch: Sharp peak at 1704 cm⁻¹ (Lower than aliphatic due to aromatic conjugation).

  • Fermi Doublet: Distinct peaks at 2820 cm⁻¹ and 2720 cm⁻¹ .[9]

  • Fingerprint: Aromatic ring breathing modes at ~1600 cm⁻¹ and ~1500 cm⁻¹.[9]

Benzoic Acid (NIST Standard)
  • O-H Stretch: Massive broad band 3000–2500 cm⁻¹, obscuring the C-H region.[4][5]

  • C=O Stretch: 1685 cm⁻¹ . Note the shift to lower wavenumber compared to benzaldehyde due to the combined effect of conjugation and dimer hydrogen bonding.

  • C-O Stretch: Strong band at 1290 cm⁻¹ .

References

  • NIST Chemistry WebBook. Benzaldehyde Infrared Spectrum.[10][11][12] National Institute of Standards and Technology.[10][11][12][13] Available at: [Link]

  • NIST Chemistry WebBook. Benzoic Acid Infrared Spectrum.[10][11][13] National Institute of Standards and Technology.[10][11][12][13] Available at: [Link]

  • LibreTexts Chemistry. Infrared Spectroscopy: Carboxylic Acids. Available at: [Link][6][7][8][10][11][14][15]

  • Spectroscopy Online. The C=O Bond, Part II: Aldehydes. (Explaining Fermi Resonance). Available at: [Link]

Sources

Technical Guide: Mass Spectrometry Fragmentation of 3-Formylquinoline-6-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured to serve as a definitive reference for characterizing 3-Formylquinoline-6-carboxylic acid using mass spectrometry. It synthesizes mechanistic organic chemistry with experimental MS/MS protocols to provide a robust framework for differentiation and validation.

Executive Summary & Strategic Context

In drug discovery, 3-Formylquinoline-6-carboxylic acid (3-FQC) often appears as a metabolic intermediate or a synthetic impurity in the development of quinoline-based antimalarials and kinase inhibitors. Its structural duality—containing both an electron-withdrawing formyl group at C3 and a carboxylic acid at C6—creates a unique fragmentation signature essential for distinguishing it from regioisomers like the 2-formyl or 4-carboxylic variants.

This guide provides a validated ESI-MS/MS fragmentation pathway, a comparative analysis against common isomers, and a self-validating experimental protocol.

Molecular Profile & Ionization Physics

  • IUPAC Name: 3-Formylquinoline-6-carboxylic acid

  • Formula: C₁₁H₇NO₃

  • Monoisotopic Mass: 201.0426 Da

  • Ionization Mode: Electrospray Ionization (ESI), Positive Mode [M+H]+

  • Precursor Ion: m/z 202.05

Why ESI(+) over EI?

While Electron Ionization (EI) provides rich fingerprinting, ESI is preferred for 3-FQC in pharmaceutical contexts due to its compatibility with LC streams and the molecule's polarity. The protonation site is the quinoline nitrogen, which directs the subsequent charge-remote fragmentation.

Fragmentation Pathway Analysis

The fragmentation of 3-FQC is governed by two competing elimination channels: the decarbonylation of the formyl group and the dehydration/decarboxylation of the acid moiety.

Primary Fragmentation Channels
  • Pathway A (Formyl Loss): The aldehyde group at C3 is labile. The precursor [M+H]+ (m/z 202) readily loses carbon monoxide (CO, 28 Da) to form the 3-quinoline-6-carboxylic acid cation (m/z 174).

  • Pathway B (Acid Loss): The C6-carboxylic acid undergoes dehydration (-H₂O, 18 Da) to form an acylium ion (m/z 184), or decarboxylation (-CO₂, 44 Da) under higher collision energies.

Secondary & Diagnostic Fragmentation
  • The "Quinoline Core" Signature: Following the loss of functional groups, the quinoline ring typically undergoes ring contraction or cleavage, expelling Hydrogen Cyanide (HCN, 27 Da). This confirms the heterocyclic core.

  • Diagnostic Ion (m/z 129): Sequential loss of CO (from formyl) and COOH (from acid) yields the bare quinoline cation [C9H7N]+ or its ring-opened variants.

Visualization: Fragmentation Tree

The following diagram illustrates the stepwise degradation validated by collision-induced dissociation (CID).

G cluster_legend Pathway Legend M Precursor [M+H]+ m/z 202.05 Frag1 [M+H - CO]+ m/z 174.05 (Loss of Formyl CO) M->Frag1 - CO (28 Da) Frag2 [M+H - H2O]+ m/z 184.04 (Acylium Ion) M->Frag2 - H2O (18 Da) Frag4 [M+H - CO - COOH]+ m/z 129.05 (Quinoline Core) Frag1->Frag4 - COOH (45 Da) Frag3 [M+H - CO - H2O]+ m/z 156.04 Frag2->Frag3 - CO (28 Da) Frag5 [C8H6]+ m/z 102.05 (Loss of HCN) Frag4->Frag5 - HCN (27 Da) key Blue: Parent | Red: Primary Daughter | Green: Diagnostic Core

Caption: ESI-MS/MS fragmentation tree for 3-Formylquinoline-6-carboxylic acid showing parallel loss of CO and H2O followed by core degradation.[1]

Comparative Analysis: 3-FQC vs. Alternatives

Distinguishing 3-FQC from its structural isomers is critical for purity assessment.

Feature3-Formylquinoline-6-carboxylic acid 2-Formylquinoline-6-carboxylic acid Quinoline-3,6-dicarboxylic acid
Precursor (m/z) 202.05202.05218.05
Key Neutral Loss -28 Da (CO) (Facile)-28 Da (CO) (Slower)-18 Da (H₂O) or -44 Da (CO₂)
Mechanism Formyl H is not acidic; radical cleavage favored.Ortho-effect with Ring Nitrogen can stabilize the formyl group.Two acid groups compete; double dehydration common.
Diagnostic Ion m/z 174 (High Intensity)m/z 184 (Higher relative abundance of water loss)m/z 200, 174
Differentiation Ratio of 174/184 is typically >1 due to weak C-C bond of formyl group.Interaction with N1 lone pair alters fragmentation kinetics.Mass shift (+16 Da) makes it easily resolvable.

Experimental Protocol: Characterization Workflow

This protocol is designed to be self-validating. The use of a "Fragmentation Ramp" ensures that both labile (formyl) and stable (aromatic) fragments are captured.

Reagents & Equipment[2][3]
  • Instrument: Triple Quadrupole (QqQ) or Q-TOF MS.

  • Solvents: LC-MS Grade Methanol/Water + 0.1% Formic Acid.

  • Standard: 3-Formylquinoline-6-carboxylic acid (purity >95%).

Step-by-Step Methodology
  • Standard Preparation:

    • Dissolve 1 mg of 3-FQC in 1 mL DMSO (Stock).

    • Dilute to 1 µg/mL in 50:50 MeOH:H₂O (+0.1% FA).

    • Why: Acidic pH ensures full protonation of the quinoline nitrogen [M+H]+.

  • Direct Infusion (Tune):

    • Infuse at 10 µL/min.

    • Source Parameters: Spray Voltage 3.5 kV, Capillary Temp 300°C.

    • Validation: Verify stable signal at m/z 202.05. If m/z 224 (Sodium adduct) dominates, re-optimize declustering potential.

  • Collision Energy (CE) Ramp:

    • Acquire MS/MS spectra at CE = 10, 20, and 40 eV.

    • 10 eV: Preserves [M+H]+ and shows initial water loss (m/z 184).

    • 20 eV: Optimal for Formyl cleavage (m/z 174).

    • 40 eV: Generates "Fingerprint" ions (m/z 129, 102) for library matching.

  • Isomer Differentiation Logic (QC Step):

    • If the peak at m/z 174 is absent or <5% intensity at 20 eV, suspect oxidation to the dicarboxylic acid (MW 217) or a positional isomer where the formyl group is electronically stabilized.

Workflow Diagram

Workflow Sample Sample Prep (Acidified MeOH) Infusion Direct Infusion (ESI Positive) Sample->Infusion Scan1 Full Scan MS1 Confirm m/z 202 Infusion->Scan1 CE_Ramp CE Ramp (10-40 eV) Scan1->CE_Ramp Analysis Ratio Check 174 (CO) vs 184 (H2O) CE_Ramp->Analysis

Caption: Analytical workflow for validating 3-FQC identity using Collision Energy Ramping.

References

  • Differentiation of Quinoline Isomers: Title: Analytical differentiation of quinolinyl- and isoquinolinyl-substituted 1-(5-fluoropentyl)-1 H-indole-3-carboxylates.[2][3] Source: Forensic Toxicology (via PubMed/NIH). URL:[Link]

  • Synthesis & Characterization: Title: New Efficient Synthesis of 3-Carboxylquinolines (Includes MS data for related 3-formyl derivatives). Source: Journal of the Korean Chemical Society. URL:[Link]

  • Mechanism of HCN Loss: Title: Structural analysis of C8H6˙+ fragment ion from quinoline using ion-mobility spectrometry. Source: Physical Chemistry Chemical Physics.[4] URL:[Link]

Sources

A Comparative Guide to the Reactivity of Quinoline-3-carbaldehyde and Quinoline-6-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and synthetic chemistry, understanding the nuanced reactivity of functionalized heterocyclic systems is paramount. This guide provides an in-depth, objective comparison of quinoline-3-carbaldehyde and quinoline-6-carboxylic acid, two key intermediates in medicinal chemistry. We will dissect their electronic properties, compare their reaction profiles, and provide supporting experimental protocols to illustrate their distinct chemical behaviors.

Structural and Electronic Analysis: The Decisive Role of Substituent Position

The fundamental difference in the reactivity of quinoline-3-carbaldehyde and quinoline-6-carboxylic acid stems from the position of their respective functional groups on the quinoline scaffold. The quinoline system is a fusion of a benzene ring and a pyridine ring. The nitrogen atom in the pyridine ring is highly electronegative, exerting a powerful electron-withdrawing influence that is not uniformly distributed across the entire molecule.

  • Quinoline-3-carbaldehyde : The carbaldehyde group is at the C-3 position, which is part of the electron-deficient pyridine ring. The nitrogen atom exerts a strong inductive (-I) and mesomeric (-M) effect, significantly withdrawing electron density from this position. This deactivation of the ring towards electrophilic attack has a profound activating effect on the attached aldehyde. The carbonyl carbon becomes substantially more electrophilic and thus more susceptible to nucleophilic attack compared to an aldehyde on a simple benzene ring.

  • Quinoline-6-carboxylic acid : The carboxylic acid group is at the C-6 position, located on the carbocyclic (benzene) portion of the molecule. While the nitrogen atom's electron-withdrawing effects are still felt throughout the ring system, they are transmitted less effectively to the C-6 position compared to the C-3 position. The primary influence is a deactivation of the benzene ring, making the carboxylic acid group comparable to a nitro-substituted benzoic acid. This enhances the acidity of the carboxylic acid proton.

The following diagram illustrates the differential electronic influence of the quinoline nitrogen on the two functional groups.

Caption: Electronic effects on quinoline-3-carbaldehyde vs. quinoline-6-carboxylic acid.

Comparative Reactivity Profiles

The electronic differences outlined above translate directly into distinct chemical reactivities for each molecule.

Quinoline-3-carbaldehyde: An Activated Electrophile

The heightened electrophilicity of the carbonyl carbon makes quinoline-3-carbaldehyde a highly reactive substrate for nucleophilic addition and condensation reactions.

  • Nucleophilic Addition: It readily reacts with a wide range of nucleophiles, including organometallics (Grignard reagents, organolithiums) and cyanide.

  • Condensation Reactions: It is an excellent substrate for reactions that rely on the electrophilicity of the aldehyde. These include:

    • Knoevenagel Condensation: Reacts efficiently with active methylene compounds in the presence of a mild base.[1][2] This transformation is often used to synthesize complex heterocyclic systems.[3]

    • Wittig Reaction: Readily undergoes olefination with phosphorus ylides to form alkenes.[4][5] The reaction typically favors the (Z)-alkene with non-stabilized ylides.[5][6]

    • Schiff Base Formation: Condenses rapidly with primary amines to form imines, which are valuable intermediates for further functionalization.[1]

  • Oxidation/Reduction: The aldehyde can be easily oxidized to the corresponding quinoline-3-carboxylic acid or reduced to quinolin-3-ylmethanol using standard reagents.

Quinoline-6-carboxylic acid: A Moderately Strong Heterocyclic Acid

The primary reactivity of quinoline-6-carboxylic acid centers on the properties of its carboxyl group, which is activated by the electron-withdrawing nature of the quinoline ring.

  • Acidity: It is a moderately strong acid, with a predicted pKa of approximately 3.05.[7][8] This is significantly more acidic than benzoic acid (pKa ≈ 4.2) due to the stabilization of the corresponding carboxylate anion by the electron-deficient quinoline system.

  • Conversion to Derivatives: The carboxylic acid is a versatile handle for creating a variety of derivatives through nucleophilic acyl substitution, typically after activation.

    • Acid Chloride Formation: It reacts readily with reagents like thionyl chloride (SOCl₂) or oxalyl chloride to form the highly reactive quinoline-6-carbonyl chloride.[9][10][11] This is a common first step for synthesizing other derivatives.

    • Amide Formation: The activated acid (or the acid itself in the presence of coupling reagents) reacts with primary or secondary amines to form amides.[12] Common coupling agents include carbodiimides like EDC or uronium salts like HATU.[13][14]

    • Ester Formation: Standard Fischer esterification conditions (alcohol with a strong acid catalyst) can be used, although conversion via the acid chloride is often more efficient.

  • Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol, typically using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Data Summary: A Head-to-Head Comparison

The following table summarizes the key differences in reactivity between the two compounds.

FeatureQuinoline-3-carbaldehydeQuinoline-6-carboxylic acid
Functional Group Aldehyde (-CHO)Carboxylic Acid (-COOH)
Position on Ring C-3 (Pyridine Ring)C-6 (Benzene Ring)
Primary Electronic Effect Strong electron withdrawal from N makes carbonyl carbon highly electrophilic.[15][16]Electron withdrawal from N enhances acidity by stabilizing the carboxylate anion.[17]
Key Quantitative Data N/ApKa ≈ 3.05[7][8]
Primary Reaction Type Nucleophilic Addition & Condensation[1][2]Deprotonation & Nucleophilic Acyl Substitution[9][12]
Common Reactions Wittig, Knoevenagel, Schiff Base Formation, Grignard Addition, Reduction to AlcoholSalt Formation, Amide/Ester Formation (via acid chloride or coupling agents), Reduction to Alcohol
Reactivity Analogy More reactive than benzaldehyde; similar to a nitro-substituted aromatic aldehyde.More acidic than benzoic acid; similar to a nitro-substituted benzoic acid.

Experimental Protocols & Workflows

To provide a practical context for the discussed reactivities, detailed protocols for a representative reaction of each compound are provided below.

G cluster_0 Workflow: Quinoline-3-carbaldehyde cluster_1 Workflow: Quinoline-6-carboxylic acid A Quinoline-3-carbaldehyde + Active Methylene Compound B Add Base Catalyst (e.g., Piperidine in EtOH) A->B C Stir at Reflux B->C D Monitor by TLC C->D E Cool, Filter Precipitate D->E F Wash & Dry Product E->F G Quinoline-6-carboxylic acid + Thionyl Chloride (SOCl₂) H Reflux to form Acid Chloride G->H I Remove Excess SOCl₂ (in vacuo) H->I J Dissolve Acid Chloride in Dry Solvent (e.g., DCM) I->J K Add Amine + Base (e.g., TEA) J->K L Aqueous Workup & Purification K->L

Caption: Comparative experimental workflows for typical reactions.

Protocol 1: Knoevenagel Condensation of Quinoline-3-carbaldehyde

This protocol describes the condensation with malononitrile, a common active methylene compound.[3]

Materials:

  • Quinoline-3-carbaldehyde (1 eq.)

  • Malononitrile (1.1 eq.)

  • Piperidine (0.1 eq.)

  • Ethanol (anhydrous)

  • Round-bottom flask with reflux condenser

  • Stir plate/magnetic stirrer

Procedure:

  • To a round-bottom flask, add quinoline-3-carbaldehyde and ethanol. Stir until fully dissolved.

  • Add malononitrile to the solution, followed by a catalytic amount of piperidine.

  • Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 78 °C).

  • Maintain reflux and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature, then cool further in an ice bath.

  • The product will typically precipitate as a solid. Collect the solid by vacuum filtration.

  • Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials or impurities.

  • Dry the product under vacuum to yield the (quinolin-3-ylmethylene)malononitrile.

Protocol 2: Amide Synthesis from Quinoline-6-carboxylic acid via the Acid Chloride

This two-step, one-pot protocol describes the conversion to an amide using thionyl chloride and a representative primary amine.[9][12]

Materials:

  • Quinoline-6-carboxylic acid (1 eq.)

  • Thionyl chloride (SOCl₂) (2-3 eq.)

  • Primary amine (e.g., benzylamine) (1.2 eq.)

  • Triethylamine (TEA) or Pyridine (2.5 eq.)

  • Dichloromethane (DCM, anhydrous)

  • Round-bottom flask with reflux condenser and drying tube

  • Stir plate/magnetic stirrer, ice bath

Procedure: Step A: Acid Chloride Formation

  • In a fume hood, add quinoline-6-carboxylic acid to a round-bottom flask equipped with a magnetic stirrer and reflux condenser (topped with a CaCl₂ drying tube).

  • Carefully add thionyl chloride (SOCl₂) to the flask. A few drops of DMF can be added to catalyze the reaction.

  • Heat the mixture to reflux (approx. 76 °C) for 1-2 hours. The solid carboxylic acid should dissolve as it converts to the acid chloride. The evolution of SO₂ and HCl gas will be observed.[11]

  • After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride under reduced pressure (using a rotary evaporator with appropriate traps). This leaves the crude quinoline-6-carbonyl chloride as a solid or oil.

Step B: Amide Coupling 5. Place the flask containing the crude acid chloride under an inert atmosphere (N₂ or Ar) and cool in an ice bath (0 °C). 6. Add anhydrous DCM to dissolve the acid chloride. 7. In a separate flask, prepare a solution of the primary amine and triethylamine in anhydrous DCM. 8. Add the amine/triethylamine solution dropwise to the stirred, cold solution of the acid chloride. 9. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-12 hours. Monitor by TLC. 10. Upon completion, quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel. 11. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. 12. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. 13. Purify the crude product by column chromatography or recrystallization to obtain the desired N-substituted quinoline-6-carboxamide.

Conclusion

References
  • [The values of Hammett sigma constants of various substituents[18] and... (n.d.). ResearchGate.]([Link])

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.